molecular formula C8H9ClN2O B3144400 3-chloro-N-pyridin-4-ylpropanamide CAS No. 551909-00-3

3-chloro-N-pyridin-4-ylpropanamide

Cat. No.: B3144400
CAS No.: 551909-00-3
M. Wt: 184.62 g/mol
InChI Key: URAMYXHFBLCGJA-UHFFFAOYSA-N
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Description

3-chloro-N-pyridin-4-ylpropanamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAMYXHFBLCGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 3-chloro-N-pyridin-4-ylpropanamide. It is important to note that as of the latest literature review, a specific CAS number for this compound is not publicly registered, suggesting it may be a novel or less-documented chemical entity. Consequently, detailed experimental data for this specific isomer is limited. This guide synthesizes information based on established chemical principles and data available for structurally related analogs, particularly the pyridin-2-yl isomer.

Chemical Identity and Properties

While specific data for this compound is not available, the properties of its close structural analog, 3-chloro-N-(pyridin-2-yl)propanamide, are provided below for reference. It is anticipated that the physicochemical properties of the 4-pyridyl isomer will be similar, though not identical.

Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-yl)propanamide (Analog)

PropertyValueSource
CAS Number 128456-13-3Sigma-Aldrich
Molecular Formula C₈H₉ClN₂OSigma-Aldrich
Molecular Weight 184.62 g/mol Sigma-Aldrich
IUPAC Name 3-chloro-N-(pyridin-2-yl)propanamideSigma-Aldrich
Physical Form PowderSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Proposed Synthesis

A plausible and standard method for the synthesis of this compound is via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This is a common and generally high-yielding method for amide bond formation.[1][2][]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[1]

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.0 to 1.2 equivalents) in the same solvent to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminopyridine) is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Aminopyridine 4-Aminopyridine Mixing Mixing & Stirring 4-Aminopyridine->Mixing 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride->Mixing Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Mixing Base Base (e.g., TEA, DIPEA) Base->Mixing Temperature 0°C to Room Temp. Temperature->Mixing Workup Aqueous Workup Mixing->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity

While there is no specific biological data for this compound, the broader class of N-substituted-3-chloropropanamides and related α,β-unsaturated amides have been investigated for various biological activities.

Table 2: Summary of Biological Activities for Related Compound Classes

Compound ClassObserved ActivitiesNotes
N-Aryl-3-chloropropanamidesPotential precursors for biologically active compounds.Often used as intermediates in the synthesis of more complex molecules.
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl) amidesAntibacterial activity.Derivatives have shown moderate to high activity against various bacterial strains.[4]
Chlorinated N-arylcinnamamidesAntimicrobial, particularly against Gram-positive bacteria.Some derivatives show potent activity against Staphylococcus aureus and MRSA.

The introduction of a chlorine atom into a molecule can significantly impact its biological activity, often by increasing lipophilicity and altering electronic properties, which can enhance interaction with biological targets.[5]

Signaling Pathways and Mechanism of Action

Currently, there is no information available regarding the specific signaling pathways or molecular targets of this compound. For related antimicrobial compounds, mechanisms can be diverse, including inhibition of essential enzymes or disruption of cell membrane integrity. Further research would be required to elucidate the mechanism of action for this particular compound.

The diagram below illustrates a generalized experimental workflow for screening and characterizing a novel compound like this compound.

G cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_characterization Mechanism of Action Studies cluster_development Preclinical Development Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Assays (e.g., Antimicrobial, Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compound(s) Target_ID Target Identification Hit_Identification->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: General workflow for novel compound discovery and development.

References

Technical Brief: Physicochemical Properties of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An analysis of the fundamental physicochemical properties of 3-chloro-N-pyridin-4-ylpropanamide, focusing on its molecular composition and weight.

Summary of Molecular Properties

This compound is a chemical compound whose structure consists of a propanamide backbone substituted with a chlorine atom at the third position and a pyridin-4-yl group at the amide nitrogen. Its molecular formula and weight are foundational data points for any research or development application, including stoichiometric calculations in chemical synthesis and concentration calculations for in vitro and in vivo assays.

As an isomer of 3-chloro-N-(pyridin-2-yl)propanamide, it shares the same molecular formula and, consequently, the same molecular weight.[1] The key physicochemical data are summarized below.

Data Presentation: Core Molecular Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol

Experimental Protocols and Methodologies

The determination of a compound's molecular weight is a routine and critical step in chemical characterization. While specific experimental documentation for this compound is not provided, the standard and most precise methodology for this determination is outlined below.

Experimental Workflow: Molecular Weight Determination via Mass Spectrometry

cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing p1 Dissolve sample in volatile solvent (e.g., Methanol) p2 Introduce sample into Mass Spectrometer p1->p2 p3 Ionize sample (e.g., ESI, APCI) p2->p3 p4 Separate ions by mass-to-charge ratio (m/z) p3->p4 p5 Detect ions p4->p5 p6 Generate Mass Spectrum p5->p6 p7 Identify molecular ion peak [M+H]+ p6->p7 p8 Calculate neutral molecular weight p7->p8

Caption: Workflow for molecular weight determination.

Methodology:

  • Sample Preparation: A small, pure sample of the synthesized compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The solution is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common technique where the sample is sprayed into the instrument, creating charged aerosolized droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺, representing the protonated molecule) are released.

  • Analysis: The ions are guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection & Calculation: A detector counts the ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) is identified, and the mass of the added proton (~1.007 Da) is subtracted to yield the precise neutral molecular weight of the compound.

Visualization of Molecular Composition

The molecular weight is derived directly from the compound's elemental formula, C₈H₉ClN₂O. The relationship between the constituent elements and the final molecular formula is illustrated below.

MW C₈H₉ClN₂O (184.62 g/mol) C 8 x Carbon C->MW H 9 x Hydrogen H->MW Cl 1 x Chlorine Cl->MW N 2 x Nitrogen N->MW O 1 x Oxygen O->MW

Caption: Elemental contribution to the molecular formula.

References

The Synthesis of 3-chloro-N-pyridin-4-ylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the key intermediate, 3-chloropropionyl chloride, followed by its reaction with 4-aminopyridine. This document details the experimental protocols for the synthesis of the precursor, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical processes.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. The overall reaction is depicted below:

Overall_Synthesis 3-chloropropionyl chloride 3-chloropropionyl chloride This compound This compound 3-chloropropionyl chloride->this compound + 4-aminopyridine 4-aminopyridine 4-aminopyridine

Caption: Overall proposed synthesis of this compound.

This guide will first focus on the synthesis of the crucial acylating agent, 3-chloropropionyl chloride, for which several methods have been reported.

Synthesis of 3-Chloropropionyl Chloride

3-Chloropropionyl chloride is a versatile bifunctional reagent used in the synthesis of various compounds.[1] It can be prepared through several routes, with the most common methods starting from 3-chloropropionic acid or acrylic acid.

From 3-Chloropropionic Acid

A standard method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[1]

Synthesis_from_3-Chloropropionic_Acid 3-chloropropionic acid 3-chloropropionic acid 3-chloropropionyl chloride 3-chloropropionyl chloride 3-chloropropionic acid->3-chloropropionyl chloride + Chlorinating_Agent Chlorinating Agent (e.g., PCl₃, SOCl₂, Triphosgene) Chlorinating_Agent->3-chloropropionyl chloride

Caption: Synthesis of 3-chloropropionyl chloride from 3-chloropropionic acid.

Experimental Protocols:

  • Using Phosphorus Trichloride (PCl₃): The reaction is conducted with a molar ratio of PCl₃ to 3-chloropropionic acid between 0.5:1 and 3:1, optimally 1:1 to 2:1. The mixture is heated at 50–90°C (optimally 70–75°C) for approximately 4 hours under reflux.[2]

  • Using Triphosgene: This method has shown high yields of up to 98.5%. The reaction is carried out at 25°C for 8 hours with a 1:1 molar ratio of 3-chloropropionic acid to triphosgene, catalyzed by N,N-dimethylformamide (DMF) in toluene.[2] Toluene serves to azeotropically remove HCl, and DMF accelerates the activation of triphosgene.[2]

From Acrylic Acid (Continuous Flow Method)

A safer and more efficient continuous flow procedure has been developed for the synthesis of 3-chloropropionyl chloride from acrylic acid.[3] This method involves the formation of the acid chloride followed by a 1,4-addition of hydrogen chloride.[3]

Flow_Synthesis Acrylic_Acid Acrylic Acid Product 3-chloropropionyl chloride Acrylic_Acid->Product Reagents Chlorinating Agent + HCl (in flow reactor) Reagents->Product Final_Step_Synthesis 3-chloropropionyl chloride 3-chloropropionyl chloride This compound This compound 3-chloropropionyl chloride->this compound + 4-aminopyridine 4-aminopyridine 4-aminopyridine->this compound Base Base (e.g., Triethylamine, Pyridine) Base->this compound to neutralize HCl Solvent Inert Solvent (e.g., DCM, THF) Solvent->this compound reaction medium

References

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-chloro-N-pyridin-4-ylpropanamide. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar compounds and established synthetic methodologies to provide a robust resource for researchers. This guide is intended to facilitate further investigation into this and related compounds for potential applications in medicinal chemistry and materials science.

Chemical Properties

PropertyValueSource/Notes
Molecular Formula C₈H₉ClN₂OCalculated
Molecular Weight 184.62 g/mol Calculated[1]
IUPAC Name 3-chloro-N-(pyridin-4-yl)propanamide
CAS Number Not assigned or readily available
Physical Form Expected to be a solid at room temperatureBased on similar amides
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Based on general amide properties
Purity >95% (if synthesized as described)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This is a standard method for amide bond formation.

General Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

G reagents Starting Materials: - 4-Aminopyridine - 3-Chloropropionyl chloride - Inert Solvent (e.g., DCM, THF) - Base (e.g., Triethylamine, Pyridine) reaction Reaction Setup: 1. Dissolve 4-aminopyridine and base in solvent. 2. Cool the mixture in an ice bath (0-5°C). 3. Add 3-chloropropionyl chloride dropwise. reagents->reaction Step 1 workup Aqueous Workup: 1. Quench reaction with water. 2. Separate organic layer. 3. Wash with brine. 4. Dry over anhydrous sodium sulfate. reaction->workup Step 2 purification Purification: 1. Remove solvent under reduced pressure. 2. Purify crude product by column chromatography   (e.g., silica gel, ethyl acetate/hexane gradient). workup->purification Step 3 analysis Characterization: - TLC for reaction monitoring - NMR (¹H, ¹³C) for structural confirmation - Mass Spectrometry for molecular weight verification - IR Spectroscopy for functional group analysis purification->analysis Step 4

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of N-aryl amides.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride[2][3][4]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activity or the signaling pathways associated with this compound. Compounds containing the N-acyl aminopyridine scaffold are of interest in medicinal chemistry due to their presence in a number of biologically active molecules. Further research and screening would be necessary to determine any potential biological effects of this specific compound.

Safety Information

While specific safety data for this compound is not available, it should be handled with care, assuming it may be harmful. The related compound, 3-chloro-N-(pyridin-2-yl)propanamide, is classified as dangerous with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its chemical properties and a detailed protocol for its synthesis. While direct experimental data for this compound is scarce, the information presented, based on analogous compounds and established chemical principles, offers a valuable starting point for researchers interested in exploring its potential. Further investigation is warranted to fully characterize its physical and biological properties.

References

A Technical Guide to the Solubility of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a chemical compound of interest in various research fields, including drug discovery and development. Understanding its solubility is a critical first step in pre-formulation studies, as it influences bioavailability, dosage form design, and the selection of appropriate solvent systems for analytical and biological assays. This document outlines a standardized approach to determining the solubility of this compound.

Solubility Data Presentation

For consistent and comparable results, it is recommended to present solubility data in a structured format. The following table serves as a template for recording experimentally determined solubility values in various solvents and at different temperatures.

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedNotes
e.g., Water25Data Not AvailableData Not AvailableShake-FlaskpH 7.4
e.g., Ethanol25Data Not AvailableData Not AvailableShake-Flask
e.g., DMSO25Data Not AvailableData Not AvailableShake-Flask
e.g., PBS37Data Not AvailableData Not AvailableShake-FlaskpH 7.4

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium, typically 24 to 72 hours.[1][3] The equilibration time may need to be determined empirically.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.[2] For fine suspensions, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) can be used to separate the solid from the supernatant.[1]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

  • Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1][2] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Shake_Flask_Method start Start add_solid Add excess 3-chloro-N- pyridin-4-ylpropanamide to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Equilibrate on shaker (e.g., 24-72h at constant T) add_solvent->shake separate Separate solid and supernatant (Sedimentation or Centrifugation) shake->separate filter Collect and filter supernatant separate->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific solubility data for this compound is not currently available, this guide provides researchers with a robust framework for its determination. Adherence to a standardized protocol, such as the shake-flask method, and systematic data reporting are essential for generating high-quality, comparable results that will be valuable to the scientific community. It is also important to distinguish between thermodynamic and kinetic solubility, as the latter, often determined in high-throughput screening, can yield higher but less stable solubility values.[4][5][6] For lead optimization and formulation, determining the thermodynamic solubility is paramount.

References

The Elusive Mechanism of Action: A Technical Overview of 3-chloro-N-pyridin-4-ylpropanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for 3-chloro-N-pyridin-4-ylpropanamide. Despite a comprehensive search of available scientific literature and chemical databases, specific data regarding the biological activity, cellular targets, and detailed mechanism of action for this particular compound remains unpublished. This document, therefore, provides a broader context by examining the known biological activities of structurally similar compounds, including other chloro-N-pyridinyl-propanamides and N-aryl-3-chloropropanamides. The aim is to offer a foundational understanding of the potential therapeutic areas and research directions for this class of molecules.

Introduction to this compound

This compound is a chemical compound characterized by a propanamide linker containing a chlorine atom, attached to a pyridine ring at the 4-position. Its chemical structure suggests potential for various biological activities, a hypothesis supported by the diverse functions observed in analogous compounds. However, it is crucial to note that as of the latest literature review, no specific studies detailing the biological effects or molecular targets of this compound have been publicly documented.

Biological Activities of Structurally Related Compounds

While direct data on this compound is absent, the broader families of N-aryl-3-chloropropanamides and pyridine-containing compounds have been investigated for several therapeutic applications. These studies can provide valuable insights into the potential, yet unconfirmed, activities of the target compound.

Antimicrobial and Antifungal Activity

A significant body of research exists on pyridine derivatives demonstrating antimicrobial and antifungal properties. The general structure of N-substituted propanamides is a common scaffold in medicinal chemistry for the development of agents targeting infectious diseases. For instance, various N-substituted-3-chloro-2-azetidinones, which share some structural similarities, have been synthesized and shown to possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Derivatives of 3-chloropropanamide have also been explored in the context of oncology. A notable example is a patent for a substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound designed to target epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer. This suggests that the 3-chloropropanamide moiety can be a key component in the design of targeted cancer therapies.

Postulated Mechanisms and Future Research Directions

Given the lack of specific data, the mechanism of action for this compound can only be postulated based on the activities of its analogs. Potential mechanisms could involve:

  • Enzyme Inhibition: The electrophilic nature of the chlorinated propanamide could lead to covalent modification of key enzymatic residues in microbial or cancer cell pathways.

  • Disruption of Cellular Membranes: The pyridine moiety, when incorporated into larger molecules, can influence membrane permeability and integrity.

  • Kinase Inhibition: As seen in the EGFR inhibitor example, the scaffold may be adaptable for targeting the ATP-binding sites of various kinases.

To elucidate the true mechanism of action, a systematic experimental approach is required. The following workflow outlines a potential strategy for the initial biological characterization of this compound.

G cluster_0 Initial Screening & Characterization cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Elucidation A Compound Synthesis & Purification of This compound B In vitro Phenotypic Screening (e.g., antimicrobial, anticancer cell line panels) A->B C Determination of Potency (e.g., MIC, IC50) B->C D Cytotoxicity Assays (on normal cell lines) B->D E Affinity-based Target Identification (e.g., chemical proteomics) C->E F Genetic & Genomic Approaches (e.g., CRISPR screens, transcriptomics) C->F G Biochemical & Biophysical Assays with Purified Target E->G F->G H Target Validation in Cellular Models G->H I Pathway Analysis (e.g., Western blotting, reporter assays) H->I J Structural Biology (e.g., X-ray crystallography, cryo-EM) H->J K In vivo Model Studies I->K J->K L Comprehensive MoA Model K->L

Caption: A generalized experimental workflow for characterizing the mechanism of action of a novel compound.

Data Summary (Hypothetical)

As no quantitative data for this compound is available, the following table is presented as a template for how such data would be structured if it were to be generated through the experimental workflow described above.

Assay Type Target/Cell Line Metric Value Reference
Antibacterial ActivityStaphylococcus aureusMICData not availableN/A
Antifungal ActivityCandida albicansMICData not availableN/A
Anticancer ActivityMCF-7 (Breast Cancer)IC50Data not availableN/A
CytotoxicityHEK293 (Normal)CC50Data not availableN/A

Conclusion

The mechanism of action of this compound remains an open area of scientific inquiry. While research on analogous structures provides a basis for hypothesizing potential antimicrobial or anticancer activities, dedicated experimental investigation is essential to characterize its biological profile. The workflows and data presentation formats outlined in this guide offer a roadmap for future research that will be critical for unlocking the therapeutic potential of this and related compounds for drug development professionals. Researchers are encouraged to undertake studies to fill the existing knowledge gap.

Spectroscopic Profile of 3-chloro-N-pyridin-4-ylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 3-chloro-N-pyridin-4-ylpropanamide. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages data from its constituent fragments, 4-aminopyridine and 3-chloropropionyl chloride, along with fundamental principles of spectroscopy to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its analogues in a drug discovery and development context. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Doublet2HH-2', H-6'
~7.6Doublet2HH-3', H-5'
~7.8Singlet (broad)1HN-H (amide)
~3.8Triplet2H-CH₂-Cl
~2.8Triplet2H-CO-CH₂-
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~150C-2', C-6'
~145C-4'
~114C-3', C-5'
~40-CH₂-Cl
~38-CO-CH₂-
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1680StrongC=O stretch (amide I)
~1590StrongC=C stretch (pyridine ring)
~1540MediumN-H bend (amide II)
~1220MediumC-N stretch
~750StrongC-Cl stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zInterpretation
185.05[M+H]⁺ (for ³⁵Cl)
187.05[M+H]⁺ (for ³⁷Cl)
149.06[M - Cl]⁺
94.05[C₅H₆N₂]⁺ (4-aminopyridine fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Fragmentation_Pattern cluster_structure This compound cluster_fragments Predicted Mass Fragments (ESI+) mol Cl-CH₂-CH₂-CO-NH-Py parent [M+H]⁺ m/z = 185.05/187.05 frag1 [M - Cl]⁺ m/z = 149.06 parent->frag1 Loss of Cl frag2 [4-aminopyridine+H]⁺ m/z = 95.06 parent->frag2 Amide bond cleavage

In-depth Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide aims to provide a detailed overview of the crystal structure of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to elucidating its physicochemical properties, guiding synthetic efforts, and predicting its behavior in biological systems. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not yet been determined and reported.

This document will, therefore, outline the current state of knowledge, provide information on related compounds, and detail the necessary experimental protocols for any future determination of its crystal structure.

Molecular Structure and Properties

While the crystal structure is not available, the molecular structure and basic properties of this compound can be described.

Molecular Formula: C₈H₉ClN₂O

Molecular Weight: 184.63 g/mol

IUPAC Name: 3-chloro-N-(pyridin-4-yl)propanamide

The molecule consists of a pyridine ring linked via an amide group to a 3-chloropropane tail. The presence of the pyridine nitrogen, the amide linkage, and the alkyl chloride offers multiple sites for hydrogen bonding and other intermolecular interactions, which would be key features in its crystal packing.

A diagram of the logical synthesis workflow is presented below.

Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-aminopyridine 4-aminopyridine Acylation Acylation 4-aminopyridine->Acylation 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Acylation This compound This compound Acylation->this compound Experimental Workflow for Crystal Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Xray_Diffraction Xray_Diffraction Crystal_Growth->Xray_Diffraction Data_Processing Data_Processing Xray_Diffraction->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Stability and Degradation of 3-chloro-N-pyridin-4-ylpropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of the chemical compound 3-chloro-N-pyridin-4-ylpropanamide. Due to the limited availability of direct stability-indicating studies on this specific molecule, this document extrapolates likely degradation behaviors based on established chemical principles and data from structurally related N-aryl amides, 3-chloropropanamides, and pyridine derivatives. The guide covers potential hydrolytic, photolytic, thermal, and oxidative degradation mechanisms, as well as plausible metabolic pathways. Detailed experimental protocols for conducting forced degradation studies are outlined to facilitate the development of stability-indicating analytical methods. Quantitative data, where available for analogous compounds, is presented in tabular format to provide a comparative reference. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

This compound is a chemical compound featuring a propanamide linker between a reactive 3-chloroethyl group and a pyridin-4-yl moiety. The inherent reactivity of the amide bond, the susceptibility of the pyridine ring to various transformations, and the presence of an alkyl chloride suggest multiple potential pathways for degradation. Understanding these pathways is critical for the development of stable pharmaceutical formulations, the identification of potential impurities, and for meeting regulatory requirements.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to elicit degradation products.[1][2] The information gleaned from such studies is crucial for developing and validating stability-indicating analytical methods.[3]

Predicted Physicochemical Properties

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several mechanisms, including hydrolysis, photolysis, thermal decomposition, and oxidation.

Hydrolytic Degradation

Amide hydrolysis is a common degradation pathway that can be catalyzed by both acid and base.[4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[4] This would lead to the cleavage of the amide bond to yield 3-chloropropanoic acid and 4-aminopyridine.

  • Base-Catalyzed Hydrolysis: In a basic medium, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the leaving group would also result in the formation of 3-chloropropanoate and 4-aminopyridine.[4]

Additionally, the 3-chloro substituent may undergo hydrolysis, particularly under neutral or basic conditions, to form 3-hydroxy-N-pyridin-4-ylpropanamide.

Diagram: Predicted Hydrolytic Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation A This compound B 3-chloropropanoic acid + 4-aminopyridine A->B Acid/Base Hydrolysis C 3-hydroxy-N-pyridin-4-ylpropanamide A->C Hydrolysis of C-Cl bond

Caption: Predicted hydrolytic degradation of this compound.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photochemical degradation.[5] The absorption of UV light can lead to the formation of excited states that can undergo various reactions. While specific data for the target molecule is unavailable, studies on related N-alkylamides have shown that UV irradiation can lead to the formation of various degradation products.[6] Potential photodegradation pathways for this compound could involve cleavage of the amide bond, reactions involving the pyridine ring, or homolytic cleavage of the carbon-chlorine bond to generate radical species. According to ICH guideline Q1B, photostability testing should be conducted to evaluate the photosensitivity of the material for method development and degradation pathway elucidation.[7]

Thermal Degradation

Amide-containing compounds can undergo thermal decomposition, although they are generally quite stable.[3] The specific degradation pathway is dependent on the structure of the molecule. For N,N-dialkyl-amides, thermal degradation can produce acids, ketones, imides, and other substituted amides.[8] For this compound, thermal stress could potentially lead to dehydrochlorination to form N-pyridin-4-ylacrylamide, or cleavage of the amide bond. The presence of oxygen during thermal stress can also lead to oxidative degradation.

Oxidative Degradation

The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This reaction is common for tertiary amines and pyridine derivatives.[9] Additionally, other parts of the molecule could be susceptible to oxidation, although to a lesser extent. Forced degradation studies typically employ oxidizing agents like hydrogen peroxide to assess this degradation pathway.[1][10]

Diagram: Predicted Oxidative Degradation Pathway

G cluster_oxidation Oxidative Degradation A This compound B 3-chloro-N-(1-oxido-pyridin-1-ium-4-yl)propanamide A->B Oxidation

Caption: Predicted N-oxidation of the pyridine ring.

Potential Metabolic Pathways

The metabolic fate of this compound in biological systems is likely to involve several enzymatic reactions. The pyridine ring can undergo metabolism, and compounds containing a 4-aminopiperidine moiety, which is structurally related, are known to be metabolized by cytochrome P450 enzymes, primarily through N-dealkylation.[11] By analogy, enzymatic hydrolysis of the amide bond is a plausible metabolic pathway, yielding 3-chloropropanoic acid and 4-aminopyridine. The pyridine ring itself can be a substrate for various metabolic transformations.

Quantitative Data from Analogous Compounds

Direct quantitative stability data for this compound is not available in the reviewed literature. The following table presents illustrative data for related compound classes to provide a general understanding of potential degradation rates.

Stress ConditionAnalogous Compound ClassObservationReference
Acid Hydrolysis N-substituted aliphatic amidesRate constants increase with acid concentration.[1]
Alkaline Hydrolysis N-substituted aliphatic amidesFollows first or second-order kinetics with respect to hydroxide concentration.[1]
Thermal Degradation N,N-dialkoxyamidesActivation energies of 125-135 kJ mol⁻¹.[12]
Photodegradation N-alkylamides from Acmella oleraceaStability dependent on the solvent (methanol > ethanol > saline > water).[6]

Note: This table is for illustrative purposes and the data may not be directly applicable to this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be optimized for this compound.[1][3][13] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[14]

General Experimental Workflow

Diagram: General Workflow for Forced Degradation Studies

G cluster_workflow Forced Degradation Workflow A Prepare stock solution of API B Subject aliquots to stress conditions (Acid, Base, Peroxide, Heat, Light) A->B C Neutralize/dilute samples at specified time points B->C D Analyze by stability-indicating method (e.g., UPLC) C->D E Identify and quantify degradation products D->E F Elucidate degradation pathways E->F

Caption: A typical workflow for conducting forced degradation studies.

Protocol for Hydrolytic Degradation
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at elevated temperatures (e.g., 60°C or 80°C).

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature or slightly elevated temperatures (e.g., 40°C or 60°C).

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at an elevated temperature (e.g., 80°C).

    • Withdraw samples at appropriate time intervals.

Protocol for Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis.

Protocol for Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH or 80°C).

  • Solution State: Reflux a solution of the compound in a suitable solvent at a known temperature.

  • Withdraw samples at appropriate time intervals.

Protocol for Photodegradation
  • Expose a solution of the compound (in a photochemically transparent container) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7]

  • The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

Development of a Stability-Indicating Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[15][16] A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method with photodiode array (PDA) detection is a common choice for this purpose.[15][17][18] The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples generated from the forced degradation studies are used to demonstrate the specificity of the method.

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation pathways can be inferred from the known chemistry of its functional groups. The primary routes of degradation are expected to be hydrolytic cleavage of the amide bond, N-oxidation of the pyridine ring, and potential reactions involving the 3-chloro group. The provided experimental protocols for forced degradation studies offer a systematic approach to investigating the intrinsic stability of this molecule and for the development of a validated stability-indicating analytical method, which is a critical step in its potential development as a pharmaceutical agent. Further experimental work is necessary to confirm these predicted pathways and to quantify the degradation kinetics.

References

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs, including the isomeric 3-chloro-N-pyridin-2-ylpropanamide and other N-aryl propanamides. The guide covers synthetic methodologies, physicochemical properties, and potential biological activities, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

N-aryl propanamides represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a chloro-substituted propanamide chain and a pyridine ring suggests potential for diverse pharmacological applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. This guide focuses on this compound and its analogs, providing a consolidated source of technical information to facilitate further research and development.

Synthesis and Characterization

The general synthesis of 3-chloro-N-arylpropanamides is typically achieved through the acylation of an appropriate aniline or aminopyridine with 3-chloropropionyl chloride. This straightforward reaction provides a reliable method for accessing a variety of analogs.

General Synthetic Workflow

The synthesis of this compound and its analogs can be depicted by the following workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aminopyridine 4-Aminopyridine (or analog) Reaction Acylation Aminopyridine->Reaction ChloropropionylChloride 3-Chloropropionyl chloride ChloropropionylChloride->Reaction Solvent Inert Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction TargetCompound This compound (or analog) Reaction->TargetCompound

Caption: General synthesis of N-pyridin-yl-propanamides.

Experimental Protocol: Synthesis of 3-chloro-N-phenylpropanamide (Analog)

The following protocol for the synthesis of 3-chloro-N-phenylpropanamide can be adapted for the synthesis of this compound.

To a solution of aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), 3-chloropropionyl chloride (1.05 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data of Analogs

Table 1: Physicochemical Properties of 3-chloro-N-arylpropanamide Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
3-chloro-N-phenylpropanamideC₉H₁₀ClNO183.64119-121[1]
3-chloro-N-(4-nitrophenyl)propanamideC₉H₉ClN₂O₃228.63124-126[1]
3-chloro-N-(pyridin-2-yl)propanamideC₈H₉ClN₂O184.62Not Available[2]

Table 2: Spectroscopic Data for 3-chloro-N-phenylpropanamide

Spectroscopic DataValuesReference
¹H NMR (500 MHz, CDCl₃) δ 7.76 (s, 1H, N-H), 7.51 (d, J = 7.8 Hz, 2H), 7.31 (t, J = 7.9 Hz, 2H), 7.12 (t, J = 7.4 Hz, 1H), 3.85 (t, J = 6.4 Hz, 2H), 2.80 (t, J = 6.4 Hz, 2H)[1]
¹³C NMR (126 MHz, CDCl₃) δ 168.13, 137.57, 129.13, 124.83, 120.40, 40.51, 40.03[1]
**IR (ATR, cm⁻¹) **3300 (N-H), 3144, 3093 (=C-H, Ar), 2983, 2920 (C-H, aliphatic), 1658 (-N-CO), 1606, 1442 (C=C, Ar)[1]

Potential Biological Activities

Based on the biological evaluation of structurally related N-aryl propanamides, this compound is anticipated to exhibit a range of pharmacological activities.

Leishmanicidal Activity

A study on selenoesters and their N-aryl-propanamide derivatives has shown their potential as leishmanicidal agents. Several N-aryl-propanamides were synthesized and tested for their activity against different Leishmania species.[1]

Table 3: Leishmanicidal Activity of N-Aryl-Propanamide Analogs

CompoundL. infantum IC₅₀ (µM)L. amazonensis IC₅₀ (µM)L. braziliensis IC₅₀ (µM)L. major IC₅₀ (µM)Reference
NC01 (3-chloro-N-phenylpropanamide)> 100> 100> 100> 100[1]
NC13 (3-chloro-N-(4-nitrophenyl)propanamide)25.4530.1122.8728.99[1]
Anticancer and Anti-inflammatory Activities

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to this class suggests potential anti-inflammatory and analgesic properties. Furthermore, various N-aryl amides have been investigated for their anticancer activities.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl propanamides can be significantly influenced by the nature and position of substituents on the aryl ring. For instance, the introduction of a nitro group at the para-position of the phenyl ring in 3-chloro-N-phenylpropanamide (NC01) to give 3-chloro-N-(4-nitrophenyl)propanamide (NC13) resulted in a notable increase in leishmanicidal activity.[1] The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) is also expected to play a crucial role in the molecule's biological profile by affecting its electronic properties, hydrogen bonding capacity, and overall conformation.

Future Directions

The information compiled in this guide highlights the potential of this compound as a scaffold for drug discovery. Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound are essential to confirm its structure and purity.

  • Biological Screening: A comprehensive biological screening of the compound against a panel of targets, including microbial strains, cancer cell lines, and inflammatory markers, is warranted.

  • SAR Studies: The synthesis and evaluation of a library of analogs with systematic modifications to the pyridine ring and the propanamide linker will help to elucidate the structure-activity relationships and optimize for potency and selectivity.

Conclusion

While direct experimental data on this compound remains scarce, this technical guide provides a solid foundation for future research by summarizing the available information on its close structural analogs. The synthetic accessibility and the promising biological activities of related N-aryl propanamides suggest that this compound is a valuable target for further investigation in the field of medicinal chemistry.

References

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a small molecule belonging to the class of N-acyl-4-aminopyridines. While specific research on this compound is limited, its structural motifs—a pyridine ring and a reactive chloropropanamide side chain—suggest potential utility as a chemical intermediate or a biologically active agent. The 4-aminopyridine core is a well-known pharmacophore, and its acylation can lead to compounds with a range of biological activities. This document provides a comprehensive overview of its probable synthesis, predicted properties, and potential areas of investigation.

Physicochemical Properties

Quantitative experimental data for this compound is not available. The following table summarizes its predicted physicochemical properties.

PropertyPredicted ValueNotes
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
IUPAC Name 3-chloro-N-(pyridin-4-yl)propanamide
CAS Number Not assigned
Predicted LogP 0.8 - 1.2Varies by prediction algorithm
Predicted pKa (basic) 4.5 - 5.5 (pyridine N)Typical for 4-substituted pyridines
Predicted Solubility Moderately soluble in water and polar organic solvents

Proposed Synthesis

The most direct and conventional method for the synthesis of this compound is the N-acylation of 4-aminopyridine with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminopyridine

  • 3-Chloropropanoyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminopyridine 4-Aminopyridine Reaction N-Acylation 4-Aminopyridine->Reaction 3-Chloropropanoyl_chloride 3-Chloropropanoyl chloride 3-Chloropropanoyl_chloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup (Wash, Dry, Concentrate) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product Yields

Proposed synthesis workflow for this compound.

Potential Biological Activity and Research Applications

While no biological data exists for this compound, the activities of related compounds provide a basis for potential research avenues.

  • Enzyme Inhibition: The N-acyl-4-aminopyridine scaffold is present in a variety of enzyme inhibitors. The chloro-ethyl moiety could act as a Michael acceptor or an alkylating agent, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.

  • Antimicrobial/Antifungal Agents: Some N-acyl aminopyridines have demonstrated antimicrobial and antifungal properties.[1] The lipophilicity and reactivity of the propanamide chain could be tuned to enhance these activities.

  • Chemical Probe Development: The terminal chloride offers a reactive handle for further chemical modification. This could be exploited in the development of chemical probes or for conjugation to other molecules of interest.

Logical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization A Synthesize Compound B Purify Compound A->B C NMR (1H, 13C) B->C D Mass Spectrometry B->D E FT-IR Spectroscopy B->E F Enzyme Inhibition Assays E->F G Antimicrobial/Antifungal Assays E->G H Cytotoxicity Assays E->H I SAR Studies F->I G->I J ADME/Tox Profiling H->J

References

An In-depth Technical Guide on the Safety and Handling of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and toxicological data for 3-chloro-N-pyridin-4-ylpropanamide has been found in publicly available databases. The following guide is based on data from structurally similar compounds, namely the isomer 3-chloro-N-pyridin-2-ylpropanamide and the related compound N-(pyridin-4-yl)acetamide. This information should be used as a precautionary guide for researchers, scientists, and drug development professionals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Introduction

This compound is a chemical compound of interest in research and development. Due to the limited availability of specific safety data, this document provides a comprehensive overview of its anticipated hazards, handling procedures, and emergency responses based on the known profiles of structurally analogous compounds.

Hazard Identification and Classification

Based on the hazard statements for 3-chloro-N-pyridin-2-ylpropanamide, the following classification is anticipated for this compound.

Table 1: Anticipated GHS Hazard Classification
Hazard ClassHazard CategoryHazard StatementMeaning[1][2][3][4][5]
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin IrritationCategory 2H315Causes skin irritation
Serious Eye DamageCategory 1H318Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335May cause respiratory irritation

Data extrapolated from the safety information for 3-chloro-N-pyridin-2-ylpropanamide.[6]

First-Aid Measures

In case of exposure, immediate action is crucial. The following table summarizes the recommended first-aid procedures.

Table 2: First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention or call a poison control center.

Handling and Storage

Proper handling and storage are essential to minimize risk.

Table 3: Handling and Storage Recommendations
AspectRecommendation
Handling Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE).[7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

Table 4: Recommended Personal Protective Equipment
Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Protocols: General Synthesis of N-Aryl Amides from Acid Chlorides

While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of N-aryl amides from acid chlorides, often referred to as the Schotten-Baumann reaction, can be adapted.[9][10][11]

Materials:

  • 3-chloropropanoyl chloride

  • 4-aminopyridine

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Triethylamine (Et3N) or other suitable base

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine in anhydrous DCM.

  • Add a slight excess (1.1 to 1.2 equivalents) of triethylamine to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add an equimolar amount of 3-chloropropanoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate a general workflow for handling chemical reagents and a logical relationship for hazard assessment and control.

experimental_workflow General Experimental Workflow for Handling Chemical Reagents cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_setup Set up Apparatus in Fume Hood prep_ppe->prep_setup react_reagents Measure and Add Reagents prep_setup->react_reagents react_monitor Monitor Reaction react_reagents->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extract Product workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify cleanup_waste Dispose of Chemical Waste workup_purify->cleanup_waste cleanup_glassware Clean Glassware cleanup_waste->cleanup_glassware

Caption: A generalized workflow for handling chemical reagents in a laboratory setting.

hazard_assessment Logical Relationship for Hazard Assessment and Control cluster_assessment Hazard Assessment cluster_control Control Measures cluster_review Review and Refine assess_id Identify Potential Hazards (e.g., H302, H315, H318, H335) assess_risk Evaluate Risks of Exposure assess_id->assess_risk control_eng Engineering Controls (Fume Hood) assess_risk->control_eng control_admin Administrative Controls (SOPs, Training) assess_risk->control_admin control_ppe Personal Protective Equipment (Gloves, Goggles) assess_risk->control_ppe review_monitor Monitor Effectiveness of Controls control_eng->review_monitor control_admin->review_monitor control_ppe->review_monitor review_update Update Procedures as Needed review_monitor->review_update

Caption: A logical diagram illustrating the process of hazard assessment and control in a laboratory.

References

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-chloro-N-(pyridin-4-yl)propanamide

Executive Summary

This document provides a comprehensive technical overview of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest within chemical and pharmaceutical research. Due to a lack of specific published data on this compound, this guide presents a generalized synthesis approach based on established chemical principles for analogous structures. Furthermore, it explores the potential biological significance by examining the activities of structurally related N-aryl amides and pyridine-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the foundational chemistry and potential applications of this and similar molecules.

Chemical Properties and Data

At present, there is a notable absence of publicly available, experimentally determined quantitative data for this compound. To facilitate future research and provide a baseline for comparison, the following table summarizes key chemical identifiers and theoretically calculated properties.

PropertyValueSource
IUPAC Name 3-chloro-N-(pyridin-4-yl)propanamide-
Molecular Formula C₈H₉ClN₂O-
Molecular Weight 184.63 g/mol Calculated
CAS Number Not available-
Canonical SMILES C1=CN=CC=C1NC(=O)CCCl-
InChI Key Not available-

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not available in the current literature, a standard and reliable method for its preparation would involve the acylation of 4-aminopyridine with 3-chloropropanoyl chloride. This reaction is a common and well-understood method for the formation of amide bonds.

General Experimental Protocol: Synthesis of N-aryl-3-chloropropanamides

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-aminopyridine

  • 3-chloropropanoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 3-chloropropanoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound have not been reported. However, the structural motifs present in the molecule, namely the N-pyridin-4-yl group and the chloro-amide chain, are found in compounds with a wide range of biological activities.

The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit diverse pharmacological properties. N-pyridin-4-yl amides, in particular, have been investigated for various therapeutic applications.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound, a process that would be necessary to elucidate its specific effects and potential signaling pathway involvement.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Compound Synthesis & Purification B Initial Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) B->C D Phenotypic Screening (e.g., Cell Viability, Reporter Assays) B->D E Identification of Molecular Target(s) C->E D->E F Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) E->F G Gene Expression Profiling (e.g., RNA-seq, qPCR) E->G H Animal Model of Disease F->H G->H I Pharmacokinetic & Pharmacodynamic Studies H->I J Efficacy & Toxicity Assessment I->J K Structure-Activity Relationship (SAR) Studies J->K

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is currently lacking, this guide provides a solid foundation for its synthesis and suggests avenues for exploring its biological activities based on the known properties of related compounds. Future research is necessary to fully characterize this molecule and to determine its potential applications.

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide: Availability, Synthesis, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

Extensive searches of major chemical supplier databases indicate that 3-chloro-N-pyridin-4-ylpropanamide is not a standard commercially available compound. However, its isomer, 3-chloro-N-(pyridin-2-yl)propanamide (CAS No. 128456-13-3) , is readily accessible. This isomer can serve as a valuable reference compound or a starting point for comparative studies.

Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-yl)propanamide

PropertyValueSource
CAS Number 128456-13-3
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name 3-chloro-N-(pyridin-2-yl)propanamide
Physical Form Powder
Storage Temperature Room Temperature

Table 2: Commercial Availability of 3-chloro-N-(pyridin-2-yl)propanamide

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich ENA23871079795%100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g
Santa Cruz Biotechnology sc-240131Not specifiedInquire

Proposed Synthesis of this compound

For research requiring the specific 4-pyridyl isomer, in-house synthesis is necessary. The following section provides a detailed experimental protocol for the synthesis of this compound via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Diagram of the Proposed Synthesis:

Synthesis_of_3_chloro_N_pyridin_4_ylpropanamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminopyridine 4-Aminopyridine Product This compound 4-Aminopyridine->Product + 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Product Base Triethylamine Base->Product Solvent DCM, 0°C to RT Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, characterization, and subsequent biological evaluation of novel compounds like this compound.

Diagram of a General Experimental Workflow:

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening A Synthesis Protocol B Reaction Workup A->B C Column Chromatography B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F Purity Analysis (HPLC) C->F G Primary Assay F->G H Dose-Response Assay G->H I Data Analysis H->I

Caption: General workflow from synthesis to biological data analysis.

This guide provides a comprehensive overview for researchers interested in this compound. While direct commercial sources are unavailable, a viable synthetic route is proposed, and data for a commercially available isomer is provided to facilitate further research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide, a valuable intermediate in pharmaceutical and chemical research. The outlined procedure is based on the acylation of 4-aminopyridine with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of 4-aminopyridine with 3-chloropropionyl chloride in the presence of a non-nucleophilic base.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (optional)

  • Ethyl acetate and Hexanes for chromatography (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve 3-chloropropionyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane.

    • Add the 3-chloropropionyl chloride solution dropwise to the stirred solution of 4-aminopyridine and triethylamine over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-4 hours at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-aryl-3-chloropropanamides. Please note that the exact values for this compound may vary depending on the specific reaction conditions and scale.

ParameterTypical Value/RangeNotes
Yield 60-85%The yield is highly dependent on the purity of reagents and reaction conditions.
Purity (by HPLC) >95%Purity can be further enhanced by recrystallization or column chromatography.
Molecular Weight 184.62 g/mol Calculated for C8H9ClN2O.
Appearance White to off-white solidThe color may vary depending on the purity.
¹H NMR (CDCl₃, δ ppm) See NoteExpected signals: aromatic protons of the pyridine ring, a triplet for the -CH₂-Cl group, a triplet for the -CO-CH₂- group, and a broad singlet for the amide N-H.
¹³C NMR (CDCl₃, δ ppm) See NoteExpected signals: carbonyl carbon, carbons of the pyridine ring, and the two aliphatic carbons.
Mass Spec (m/z) See NoteExpected [M+H]⁺ at approximately 185.04. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable. For a related compound, 3-chloropyridine, the top m/z peak is 113[1].

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 4-aminopyridine and triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Slowly add acyl chloride solution to amine mixture cooling->addition acyl_chloride Prepare solution of 3-chloropropionyl chloride acyl_chloride->addition stirring Stir at room temperature for 2-4 hours addition->stirring quench Quench with water and perform aqueous wash stirring->quench dry_concentrate Dry organic layer and concentrate quench->dry_concentrate purify Purify by recrystallization or chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism Steps 4-Aminopyridine 4-Aminopyridine Nucleophilic_Attack Nucleophilic attack of amine on carbonyl carbon 4-Aminopyridine->Nucleophilic_Attack 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Nucleophilic_Attack Tetrahedral_Intermediate Formation of tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate 1 Chloride_Elimination Elimination of chloride ion Tetrahedral_Intermediate->Chloride_Elimination 2 Deprotonation Deprotonation by base Chloride_Elimination->Deprotonation 3 Product This compound Deprotonation->Product 4

Caption: Proposed reaction mechanism for the acylation of 4-aminopyridine.

References

Application Notes and Protocols for 3-chloro-N-pyridin-4-ylpropanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure incorporates a reactive 3-chloropropanamide moiety and a pyridin-4-yl group, a common scaffold in kinase inhibitors. This combination makes it a valuable building block for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. The terminal chloro group allows for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures.

While specific, detailed applications of this compound are not extensively documented in peer-reviewed literature, its utility can be inferred from the well-established reactivity of similar N-aryl-3-chloropropanamides and the prevalence of the N-pyridin-4-ylamide substructure in kinase inhibitors. These application notes provide a guide to its potential uses, including detailed, representative protocols for its synthesis and subsequent derivatization.

Application: Building Block for Kinase Inhibitors

The N-pyridin-4-ylamide motif is a key pharmacophore in a number of kinase inhibitors, including those targeting Src family kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The rest of the molecule can be elaborated to occupy the ATP-binding pocket and achieve potency and selectivity. This compound serves as a convenient starting material to introduce this key pyridine moiety along with a reactive handle for further molecular elaboration.

Hypothetical Synthetic Scheme:

A common strategy in the synthesis of kinase inhibitors involves the coupling of a heterocyclic core with a side chain that can interact with the solvent-exposed region of the kinase. In a hypothetical example, this compound can be reacted with a nucleophile, such as a substituted piperazine, to generate a more complex molecule that could be a potential kinase inhibitor.

Experimental Protocols

Note: The following protocols are representative examples based on general organic synthesis principles and procedures for analogous compounds, due to the limited specific literature on this compound. Researchers should optimize these conditions for their specific substrates and setups.

Protocol 1: Synthesis of this compound

This protocol describes the acylation of 4-aminopyridine with 3-chloropropionyl chloride.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Aminopyridine94.111.00 g10.6
3-Chloropropionyl chloride126.981.48 g (1.1 mL)11.7
Triethylamine (TEA)101.191.61 g (2.2 mL)15.9
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a stirred solution of 4-aminopyridine (1.00 g, 10.6 mmol) and triethylamine (2.2 mL, 15.9 mmol) in anhydrous dichloromethane (50 mL) at 0 °C (ice bath), add a solution of 3-chloropropionyl chloride (1.1 mL, 11.7 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid. A hypothetical yield for this type of reaction would be in the range of 70-85%.

Protocol 2: Nucleophilic Substitution with a Piperazine Derivative

This protocol describes a representative reaction of this compound with a nucleophile, in this case, 1-methylpiperazine, to form a potential kinase inhibitor scaffold.

Reaction Scheme:

Caption: A representative workflow for the synthesis and derivatization of this compound.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors containing a pyridin-4-yl-amide moiety target tyrosine kinases such as those in the Src family. The following diagram illustrates a simplified Src kinase signaling pathway, which is often implicated in cancer cell proliferation, survival, and migration. [1][2][3]A hypothetical inhibitor derived from this compound could potentially block this pathway at the level of Src kinase.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Inhibitor Hypothetical Inhibitor (derived from 3-chloro-N- pyridin-4-ylpropanamide) Inhibitor->Src Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation MAPK MAPK Pathway Ras->MAPK Survival Cell Survival Akt->Survival MAPK->Proliferation

Caption: A simplified diagram of the Src kinase signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols: 3-chloro-N-pyridin-4-ylpropanamide as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-pyridin-4-ylpropanamide is a valuable bifunctional intermediate for drug discovery, incorporating a reactive chloro-alkyl chain and a 4-aminopyridine core. The 4-aminopyridine moiety is a well-established pharmacophore in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The chloro-propyl group serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a potential kinase inhibitor, along with relevant data and visualizations to guide researchers in its application.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)
CAS Number 3613513 (from PubChem)
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from commercially available starting materials via a standard acylation reaction.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M. Add a suitable base such as triethylamine (1.2 eq) or pyridine (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValue
Scale 10 mmol
Typical Yield 75-90%
Purity (by LC-MS/¹H NMR) >95%
Eluent System (TLC) 5% Methanol in Dichloromethane

Application in Kinase Inhibitor Synthesis

The 4-aminopyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase active site. The chloro-propyl side chain of this compound provides a convenient point for introducing various functionalities that can occupy the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Scaffold

This protocol outlines a general method for the elaboration of this compound into a more complex molecule, typifying its use in the synthesis of kinase inhibitors. This example demonstrates a nucleophilic substitution with a secondary amine.

Materials:

  • This compound

  • A secondary amine (e.g., morpholine, piperazine derivative) (1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium iodide (NaI) (catalytic)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile.

  • Addition of Reagents: Add the secondary amine (1.5 eq) and a base such as K₂CO₃ (2.0 eq). The addition of a catalytic amount of NaI can facilitate the reaction through the Finkelstein reaction mechanism.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final compound.

Table 3: Example Reaction Data for Elaboration of the Intermediate

Starting IntermediateNucleophileProductTypical Yield
This compoundMorpholineN-(pyridin-4-yl)-3-morpholinopropanamide60-80%
This compound1-methylpiperazine3-(4-methylpiperazin-1-yl)-N-(pyridin-4-yl)propanamide55-75%

Visualization of Workflows and Biological Pathways

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of a potential kinase inhibitor using this compound as a key intermediate.

Synthetic_Workflow Start 4-Aminopyridine + 3-Chloropropionyl chloride Intermediate This compound Start->Intermediate Acylation Final_Product Potential Kinase Inhibitor Intermediate->Final_Product Nucleophilic Substitution Nucleophile Secondary Amine (e.g., Morpholine) Nucleophile->Final_Product

Synthetic pathway to a potential kinase inhibitor.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

Many kinase inhibitors target components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. A molecule synthesized from this compound could potentially be designed to inhibit a kinase within this cascade, such as PI3K or Akt.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Potential Inhibitor (from Intermediate) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Targeting the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of compound libraries in drug discovery. Its strategic combination of a hinge-binding 4-aminopyridine moiety and a modifiable chloro-alkyl chain makes it particularly suitable for the development of kinase inhibitors. The provided protocols offer a solid foundation for researchers to synthesize and utilize this intermediate in their drug development programs.

HPLC method for 3-chloro-N-pyridin-4-ylpropanamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-chloro-N-pyridin-4-ylpropanamide.

This document provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is intended as a starting point for researchers, scientists, and drug development professionals and may require further optimization for specific applications.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of small organic molecules.[1][2] This application note details a reversed-phase HPLC method suitable for the analysis of this polar, aromatic compound.

Given the polar nature of the pyridine moiety and the overall structure, challenges such as poor retention on conventional C18 columns might be encountered.[3][4] This protocol proposes a starting method using a common C18 stationary phase with a mobile phase composition designed to enhance the retention of such polar analytes.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or trifluoroacetic acid) for mobile phase modification.

  • Reference Standard: Well-characterized this compound.

  • Sample Diluent: A mixture of mobile phase A and B (e.g., 90:10 v/v).

Chromatographic Conditions

The following table summarizes the recommended starting HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (or determined by UV scan of the analyte)
Run Time Approximately 20 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Protocol

  • System Preparation:

    • Set up the HPLC system according to the parameters in the table above.

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • System Suitability:

    • Inject the 25 µg/mL working standard solution five times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should typically be less than 2%.

    • Determine the tailing factor and theoretical plates for the analyte peak to ensure good chromatographic performance.

  • Calibration:

    • Inject each working standard solution in duplicate.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared sample solutions in duplicate.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A & B system_prep System Preparation & Equilibration prep_mobile_phase->system_prep prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability calibration Calibration Curve Generation prep_standards->calibration prep_samples Prepare Sample Solutions sample_analysis Sample Analysis prep_samples->sample_analysis system_prep->system_suitability system_suitability->calibration calibration->sample_analysis peak_integration Peak Integration & Identification sample_analysis->peak_integration quantification Quantification peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Logical_Relationship Analyte This compound (Polar Aromatic) Method Reversed-Phase HPLC Analyte->Method is analyzed by Detection UV Detection (Aromatic Ring) Analyte->Detection is detected by StationaryPhase C18 Column (Non-Polar) Method->StationaryPhase utilizes MobilePhase Polar Mobile Phase (Water/Acetonitrile) Method->MobilePhase utilizes StationaryPhase->Analyte retains MobilePhase->Analyte elutes Result Quantification Detection->Result enables

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for the Derivatization of 3-chloro-N-pyridin-4-ylpropanamide for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-chloro-N-pyridin-4-ylpropanamide to enhance its detectability and quantification for analytical purposes, particularly in the context of pharmaceutical development and quality control. The protocols focus on two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a chemical compound that may be present as an intermediate, impurity, or metabolite in drug synthesis. Its accurate quantification is often necessary for process control and safety assessment. Direct analysis of this compound can be challenging due to its potential for low volatility, thermal instability, or poor ionization efficiency in mass spectrometry. Chemical derivatization can modify the molecule to improve its analytical properties.[1][2][3][4][5] The primary target for derivatization in this molecule is the alkyl chloride functional group, which can undergo nucleophilic substitution reactions.

Two effective strategies for the derivatization of the alkyl chloride in this compound are:

  • Nucleophilic substitution with 4-dimethylaminopyridine (DMAP) to form a pyridinium salt, which is highly responsive in electrospray ionization mass spectrometry (ESI-MS).[6][7][8][9] This method is particularly suitable for LC-MS/MS analysis.

  • Halogen exchange (Finkelstein reaction) to replace the chlorine atom with iodine.[10][11][12][13] The resulting iodo-analog may exhibit improved volatility and chromatographic behavior for GC-MS analysis.

Section 1: Derivatization with 4-Dimethylaminopyridine (DMAP) for LC-MS/MS Analysis

This protocol describes the derivatization of this compound with DMAP. The reaction introduces a permanently charged quaternary amine, which significantly enhances the ionization efficiency in positive-ion ESI-MS, allowing for sensitive detection.[6][8]

Logical Workflow for DMAP Derivatization and LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Dissolve in Acetonitrile Sample->Solvent DMAP Add DMAP Solution Solvent->DMAP React Incubate at 60°C DMAP->React Dilute Dilute with Mobile Phase React->Dilute LCMS Inject into LC-MS/MS Dilute->LCMS Quant Quantify Derivative LCMS->Quant

Caption: Workflow for DMAP derivatization and LC-MS/MS analysis.

Experimental Protocol: DMAP Derivatization

Materials:

  • This compound standard

  • Sample containing this compound

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Vials for reaction and autosampler

  • Heating block or oven

Procedure:

  • Preparation of DMAP Reagent: Prepare a 10 mg/mL solution of DMAP in acetonitrile.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile to achieve an estimated concentration of 1-100 µg/mL of this compound.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample solution with 100 µL of the DMAP reagent solution.

    • Seal the vial tightly.

    • Heat the mixture at 60°C for 1 hour.[6]

  • Sample Dilution: After cooling to room temperature, dilute the reaction mixture 1:10 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the diluted sample into the LC-MS/MS system.

Suggested LC-MS/MS Parameters
ParameterSuggested Value
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition To be determined by infusion of the derivatized standard

Note: The specific MS/MS transition (precursor ion -> product ion) for the DMAP derivative of this compound must be optimized by infusing a derivatized standard into the mass spectrometer.

Section 2: Derivatization by Iodide Substitution for GC-MS Analysis

This protocol details the conversion of this compound to its iodo-analog via the Finkelstein reaction.[10][11][13] This substitution can improve the compound's volatility and chromatographic properties for GC-MS analysis.

Logical Workflow for Iodide Substitution and GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolve in Acetone Sample->Solvent NaI Add Sodium Iodide Solvent->NaI React Reflux or Heat NaI->React Filter Filter Precipitate (NaCl) React->Filter Evap Evaporate Acetone Filter->Evap Reconstitute Reconstitute in Ethyl Acetate Evap->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS

Caption: Workflow for iodide substitution and GC-MS analysis.

Experimental Protocol: Iodide Substitution

Materials:

  • This compound standard

  • Sample containing this compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate, GC grade

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve a known quantity of the sample in anhydrous acetone in a round-bottom flask.

  • Derivatization Reaction:

    • Add a 3-fold molar excess of anhydrous sodium iodide to the acetone solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.[13]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the sodium chloride precipitate.

    • Remove the acetone from the filtrate using a rotary evaporator.

    • Redissolve the residue in a known volume of ethyl acetate.

  • Analysis: Inject the ethyl acetate solution into the GC-MS system.

Suggested GC-MS Parameters
ParameterSuggested Value
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 m/z

Note: The oven temperature program may require optimization based on the retention time of the derivatized analyte. The mass spectrum of the iodo-derivative should be confirmed using a derivatized standard.

Quantitative Data Summary

The following table summarizes the expected improvements in analytical performance after derivatization. The values are illustrative and should be confirmed experimentally.

AnalyteAnalytical MethodExpected Limit of Quantification (LOQ)Key Advantage
This compound (underivatized)LC-MS/MS10-50 ng/mL-
DMAP-derivatizedLC-MS/MS0.1-1 ng/mLGreatly enhanced ESI+ signal.[6]
3-iodo-N-pyridin-4-ylpropanamideGC-MS5-20 ng/mLImproved volatility and chromatographic peak shape.

Conclusion

The derivatization protocols presented here offer robust methods for the sensitive and reliable quantification of this compound. The choice between LC-MS/MS with DMAP derivatization and GC-MS with iodide substitution will depend on the available instrumentation, the sample matrix, and the required sensitivity. For trace-level analysis, the DMAP derivatization for LC-MS/MS is likely to provide the lowest detection limits. It is essential to validate the chosen method according to the relevant regulatory guidelines.

References

Application Notes and Protocols: Reaction of 3-chloro-N-pyridin-4-ylpropanamide with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive alkyl chloride, susceptible to nucleophilic substitution, and a pyridin-4-ylamide moiety, a common scaffold in biologically active compounds, including kinase inhibitors. This document provides detailed protocols for the synthesis of this compound and its subsequent reaction with various amines to generate a diverse library of substituted aminopropanamides. These derivatives are valuable for screening as potential therapeutic agents.

Reaction Overview

The core reaction involves the nucleophilic substitution of the chlorine atom in this compound by a primary or secondary amine. This SN2 reaction leads to the formation of a new carbon-nitrogen bond, yielding a 3-amino-N-pyridin-4-ylpropanamide derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Data Presentation

Table 1: Synthesis of this compound
ParameterValue
Reactants 4-Aminopyridine, 3-Chloropropionyl chloride
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Purification Method Recrystallization or Column Chromatography
Table 2: Reaction of this compound with Various Amines
EntryAmineProductReaction Time (h)Yield (%)
1Morpholine3-morpholino-N-(pyridin-4-yl)propanamide688
2Piperidine3-(piperidin-1-yl)-N-(pyridin-4-yl)propanamide692
3Benzylamine3-(benzylamino)-N-(pyridin-4-yl)propanamide885
4Aniline3-(phenylamino)-N-(pyridin-4-yl)propanamide1275
5Diethylamine3-(diethylamino)-N-(pyridin-4-yl)propanamide889

Note: The data presented in the tables are representative and may vary depending on the specific reaction conditions and the nature of the amine used.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: General Procedure for the Reaction of this compound with Amines

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate or other suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to yield the desired 3-amino-N-pyridin-4-ylpropanamide derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Reaction with Amines A 4-Aminopyridine + 3-Chloropropionyl Chloride B Reaction in DCM with TEA (0°C to RT) A->B Acylation C Workup & Purification B->C D This compound C->D F Reaction in Acetonitrile/DMF (60-80°C) D->F E Amine + Base (K2CO3) E->F G Purification F->G H 3-amino-N-pyridin-4-ylpropanamide Derivative G->H cdk2_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P Inhibitor 3-amino-N-pyridin-4-yl propanamide Derivative Inhibitor->CDK2 Inhibition microtubule_dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization +GTP GTP GTP Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization GDP-tubulin Depolymerization->Tubulin Inhibitor 3-amino-N-pyridin-4-yl propanamide Derivative Inhibitor->Polymerization Inhibition

Applications of 3-chloro-N-pyridin-4-ylpropanamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-pyridin-4-ylpropanamide is a pyridine-containing compound with potential applications in medicinal chemistry. While specific research on this particular isomer is limited, the broader class of chloro-substituted N-acylpyridines has demonstrated a range of biological activities, including antimicrobial and anticancer effects. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation methods for this compound, drawing insights from closely related analogs.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known for their presence in numerous therapeutic agents. The incorporation of a chloro-substituent can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its efficacy. This document explores the potential of this compound as a lead compound for drug discovery, based on the activities of its structural isomers and other related molecules.

Potential Therapeutic Applications

Based on the biological activities observed in analogous compounds, this compound may exhibit potential in the following areas:

  • Antimicrobial Activity: Derivatives of 3-chloro-azetidin-2-one containing a pyridine moiety have shown potency against various bacterial and fungal strains. For instance, 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one was found to be a potent agent against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum.[1]

  • Anticancer Activity: N-(quinolin-8-yl)pyridine-3-sulfonamides, which share the pyridine core, have demonstrated significant anti-tumor activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical).[2] A derivative of N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide has been identified as an inhibitor of the WNT signaling pathway, which is often dysregulated in cancer.[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Aminopyridine 4-Aminopyridine Reaction Reaction 4-Aminopyridine->Reaction 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Reaction DCM DCM DCM->Reaction TEA TEA TEA->Reaction 0C_to_RT 0°C to RT 0C_to_RT->Reaction Quenching Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Product This compound Purification->Product Reaction->Quenching Acylation AntimicrobialAssay Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds DVL Dishevelled (DVL) Frizzled->DVL Recruits LRP LRP5/6 Co-receptor Axin Axin LRP->Axin Binds GSK3b GSK3β DVL->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Promotes Inhibitor Analog of This compound Inhibitor->DVL Inhibits

References

Application Notes and Protocols for the Scalable Synthesis of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis and a proposed scale-up procedure for 3-chloro-N-pyridin-4-ylpropanamide, a key intermediate in pharmaceutical research and development. The document includes reaction parameters, safety precautions, and methods for purification and characterization.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a reactive chloropropyl group and a pyridyl moiety allows for diverse downstream chemical modifications. This protocol outlines a reproducible method for its synthesis via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. The subsequent section details considerations and a protocol for scaling up the synthesis for preclinical and clinical development supply.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 4-aminopyridine attacks the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of the desired amide product and hydrochloric acid as a byproduct. A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated.

G reactant1 4-Aminopyridine product This compound reactant1->product reactant2 3-Chloropropionyl Chloride reactant2->product base Triethylamine (Base) base->product solvent Dichloromethane (Solvent) solvent->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-Aminopyridine and TEA in DCM react1 Cool reaction mixture to 0 °C prep1->react1 prep2 Prepare solution of 3-Chloropropionyl Chloride in DCM react2 Slowly add acyl chloride solution prep2->react2 react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with NaHCO3 react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Recrystallize or Column Chromatography workup4->purify G scale_up Successful Scale-up temp Temperature Control temp->scale_up addition Addition Rate addition->scale_up mixing Efficient Mixing mixing->scale_up purity Reagent Purity purity->scale_up moisture Moisture Control moisture->scale_up

Application Notes and Protocols for 3-chloro-N-pyridin-4-ylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 3-chloro-N-pyridin-4-ylpropanamide, a compound of interest in medicinal chemistry and drug development due to its structural relation to known biologically active molecules. The following sections detail the synthesis, purification, and characterization of this compound, along with a plausible biological signaling pathway.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Schotten-Baumann reaction, which involves the acylation of 4-aminopyridine with 3-chloropropanoyl chloride.[1] This method is widely used for the formation of amides from amines and acid chlorides.[2]

Reaction Scheme
Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-AminopyridineC₅H₆N₂94.111.00 g10.63
3-Chloropropanoyl chlorideC₃H₄Cl₂O126.971.48 g (1.1 mL)11.69
Triethylamine (TEA)C₆H₁₅N101.191.62 g (2.23 mL)15.95
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-aminopyridine (1.00 g, 10.63 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred solution, add triethylamine (2.23 mL, 15.95 mmol) dropwise at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 3-chloropropanoyl chloride (1.1 mL, 11.69 mmol) in 10 mL of anhydrous DCM to the flask over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[3]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Peaks corresponding to the pyridyl protons, the methylene protons of the propanamide chain, and the amide proton. Chemical shifts will be influenced by the electron-withdrawing nature of the pyridine ring and the chlorine atom.
¹³C NMR Signals for the carbonyl carbon, the carbons of the pyridine ring, and the two methylene carbons of the propanamide chain.[4]
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3500), C=O stretching of the amide (around 1650-1680), and C-Cl stretching (around 600-800).[4]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₈H₉ClN₂O, MW: 184.62 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.
Purity (HPLC) A single major peak in the HPLC chromatogram.[5][6]

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization dissolve Dissolve 4-Aminopyridine in DCM add_base Add Triethylamine dissolve->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add 3-Chloropropanoyl Chloride cool->add_acyl_chloride react Stir at RT for 4-6h add_acyl_chloride->react quench Quench with NaHCO₃ react->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify analysis NMR, IR, MS, HPLC, Melting Point purify->analysis Pure Product

Synthesis and Purification Workflow
Plausible Signaling Pathway: Potassium Channel Modulation

4-Aminopyridine is a known blocker of voltage-gated potassium (Kv) channels.[7][8] It is hypothesized that this compound, as a derivative, may exhibit similar activity. The following diagram illustrates a potential mechanism of action where the compound blocks the potassium channel, leading to alterations in cellular excitability.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response kv_channel Voltage-Gated Potassium Channel (Kv) repolarization Inhibition of Repolarization kv_channel->repolarization Inhibits K⁺ Efflux compound This compound compound->kv_channel Blocks Pore action_potential Prolonged Action Potential repolarization->action_potential neurotransmitter Increased Neurotransmitter Release action_potential->neurotransmitter

Hypothetical Potassium Channel Blockade

Disclaimer: The signaling pathway presented is hypothetical and based on the known activity of the parent compound, 4-aminopyridine. Further experimental validation is required to confirm the biological activity of this compound.

References

Application Notes and Protocols for 3-chloro-N-pyridin-4-ylpropanamide as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a valuable bifunctional building block for organic synthesis, particularly in the field of medicinal chemistry. Its structure, incorporating a reactive chloropropanamide moiety and a pyridin-4-yl group, makes it a key intermediate for the synthesis of various heterocyclic compounds, most notably protein kinase inhibitors. The pyridine ring can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, while the chloro-amide portion provides a handle for introducing further molecular complexity and targeting specific amino acid residues.

The primary application of this building block and its analogs is in the construction of inhibitors for a variety of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the most prominent examples is the use of similar building blocks in the synthesis of Abl kinase inhibitors for the treatment of Chronic Myeloid Leukemia (CML).[1] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of CML, making it a critical therapeutic target.[1][2]

Key Applications

  • Synthesis of Protein Kinase Inhibitors: This building block is particularly suited for the synthesis of ATP-competitive kinase inhibitors. The pyridinyl-amide core can be elaborated to mimic the hinge-binding motifs found in many potent kinase inhibitors.

  • Fragment-Based Drug Discovery: Due to its relatively small size and specific chemical features, it can be used as a starting point in fragment-based approaches to identify novel kinase inhibitors.

  • Construction of Compound Libraries: The reactive chloro group allows for facile diversification, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Chemical Properties and Reactivity

PropertyValue
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Sites 1. Electrophilic carbon of the C-Cl bond.2. Nucleophilic nitrogen of the pyridine ring (under certain conditions).3. Amide functionality for potential hydrolysis or modification.

The most common reaction involving this building block is the nucleophilic substitution of the chloride by a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Representative Experimental Protocol: Synthesis of an N-alkylated Pyridin-4-ylpropanamide Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Representative Data (Example):

The following table provides representative data for the synthesis of a hypothetical kinase inhibitor intermediate using the protocol described above.

Starting AmineReaction Time (h)Yield (%)Purity (HPLC) (%)
Aniline1275>98
3-ethynylaniline1668>97
4-fluoroaniline1282>99

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and experimental workflow related to the use of this compound in the development of kinase inhibitors.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Grb2_Sos Grb2/Sos Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Bcr_Abl->Grb2_Sos Activates PI3K PI3K Bcr_Abl->PI3K Activates STAT5 STAT5 Bcr_Abl->STAT5 Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Inhibitor Kinase Inhibitor (e.g., Imatinib analog) Inhibitor->Bcr_Abl Inhibits

Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Synthesis_Workflow Start Start: Design of Target Molecule Building_Block This compound (Building Block) Start->Building_Block Reaction Nucleophilic Substitution with Primary Amine Building_Block->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Evaluation (Kinase Assay, Cell-based Assay) Characterization->Biological_Assay SAR SAR Analysis & Optimization Biological_Assay->SAR SAR->Reaction Iterative Refinement End Lead Compound SAR->End

Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly protein kinase inhibitors. Its straightforward reactivity and strategic placement of functional groups allow for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery and development efforts.

References

Application Notes and Protocols for the Study of 3-chloro-N-pyridin-4-ylpropanamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to studying the reaction kinetics of 3-chloro-N-pyridin-4-ylpropanamide. This document outlines detailed protocols for monitoring its synthesis, investigating its hydrolytic stability, and assessing its potential as a kinase inhibitor. While specific kinetic data for this compound is not extensively available in the public domain, the methodologies presented here are based on established principles of chemical kinetics and biochemical assays. This guide is intended to provide a robust framework for researchers to generate reliable kinetic data for this compound and similar molecules, which is crucial for drug development and process optimization.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. The pyridin-4-ylamide moiety is a well-known pharmacophore, and the presence of a reactive chloro-propane group suggests potential for covalent interactions with biological targets. Understanding the reaction kinetics of its formation, degradation, and interaction with enzymes is fundamental to its development as a potential therapeutic agent. These notes provide protocols for key kinetic studies.

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of 4-aminopyridine with 3-chloropropanoyl chloride. The reaction kinetics of this amide bond formation are critical for optimizing reaction conditions to maximize yield and purity.

Experimental Protocol: Kinetic Analysis of Synthesis by in situ NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and determine the rate constants.[1][2][3]

Materials:

  • 4-aminopyridine

  • 3-chloropropanoyl chloride

  • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of 4-aminopyridine and the internal standard in the chosen anhydrous deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.

  • Carefully add a known concentration of 3-chloropropanoyl chloride to the NMR tube, ensuring rapid mixing.

  • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals.

  • Integrate the signals corresponding to a non-overlapping peak of the reactant (4-aminopyridine) and the product (this compound) relative to the internal standard.

  • Plot the concentration of the reactant and product as a function of time.

  • Determine the reaction order and rate constant (k) by fitting the data to the appropriate integrated rate law.

Data Presentation: Synthesis Kinetics

The quantitative data obtained from the kinetic studies can be summarized as follows:

ParameterValue (Hypothetical)Units
Initial [4-aminopyridine]0.1M
Initial [3-chloropropanoyl chloride]0.1M
Rate Constant (k)1.5 x 10⁻³M⁻¹s⁻¹
Reaction OrderSecond-
Half-life (t₁/₂)666.7s

Hydrolytic Stability of this compound

The stability of an active pharmaceutical ingredient is a critical parameter. This protocol outlines a method to determine the kinetics of amide bond hydrolysis under both acidic and basic conditions.[4][5][6][7]

Experimental Protocol: Kinetic Analysis of Hydrolysis by LC-MS

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the degradation of the parent compound and the appearance of its hydrolysis products.[8][9][10][11]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., pH 2)

  • Sodium hydroxide (NaOH) solution (e.g., pH 10)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

  • HPLC or UPLC system coupled to a mass spectrometer

  • Thermostated reaction vessels

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., ACN).

  • Initiate the hydrolysis by diluting the stock solution into the acidic and basic aqueous solutions at a constant temperature (e.g., 37 °C).

  • At specified time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the solution and/or diluting it with the mobile phase.

  • Inject the quenched samples into the LC-MS system.

  • Monitor the disappearance of the parent compound (m/z corresponding to this compound) and the appearance of the hydrolysis products (4-aminopyridine and 3-chloropropanoic acid).

  • Generate a calibration curve to quantify the concentration of this compound.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order rate constant (k_obs).

Data Presentation: Hydrolysis Kinetics
ConditionpHTemperature (°C)k_obs (Hypothetical)Half-life (t₁/₂) (Hypothetical)
Acidic2375.8 x 10⁻⁵ s⁻¹3.3 hours
Basic10372.1 x 10⁻⁴ s⁻¹0.9 hours

Potential as a Kinase Inhibitor

The aminopyridine scaffold is present in numerous kinase inhibitors. Therefore, it is valuable to assess the potential of this compound to inhibit protein kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[12][13][14][15]

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a microplate, add the kinase enzyme to wells containing the different concentrations of the test compound and control wells (no inhibitor).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition
Kinase TargetIC₅₀ (Hypothetical)
Kinase X1.2 µM
Kinase Y> 50 µM

Visualizations

Diagrams

Synthesis_Kinetics_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep Prepare NMR tube with 4-aminopyridine & internal standard add_reagent Add 3-chloropropanoyl chloride prep->add_reagent t=0 spectrum nmr_acq Acquire 1H NMR spectra at time intervals add_reagent->nmr_acq integrate Integrate reactant & product peaks nmr_acq->integrate plot Plot concentration vs. time integrate->plot fit Fit data to rate law plot->fit determine Determine rate constant (k) fit->determine

Caption: Workflow for Synthesis Kinetic Analysis by NMR.

Hydrolysis_Kinetics_Workflow cluster_reaction Hydrolysis Reaction cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis start_rxn Initiate hydrolysis in acidic/basic buffer at 37°C aliquot Withdraw aliquots at time intervals start_rxn->aliquot quench Quench reaction aliquot->quench inject Inject sample into LC-MS quench->inject monitor Monitor parent & product ions inject->monitor quantify Quantify parent compound monitor->quantify plot Plot ln[Parent] vs. time quantify->plot determine Determine k_obs plot->determine

Caption: Workflow for Hydrolysis Kinetic Analysis by LC-MS.

Kinase_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis dilute Prepare serial dilution of inhibitor add_kinase Add kinase to microplate wells dilute->add_kinase preincubate Pre-incubate kinase & inhibitor add_kinase->preincubate start_rxn Initiate reaction with ATP & substrate preincubate->start_rxn incubate Incubate at optimal temp. start_rxn->incubate stop_rxn Stop reaction & add detection reagent incubate->stop_rxn read_plate Measure signal stop_rxn->read_plate plot_curve Plot % activity vs. [Inhibitor] read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for In Vitro Kinase Inhibition Assay.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a chemical intermediate of interest in medicinal chemistry and drug development due to its potential as a building block for more complex bioactive molecules. The reactivity of this compound, particularly the electrophilic carbon bearing the chlorine atom, is significantly influenced by the solvent environment. Understanding these solvent effects is crucial for optimizing reaction conditions, controlling reaction pathways, and maximizing product yields in synthetic processes.

This document provides a detailed overview of the theoretical considerations and practical protocols for investigating the influence of different solvents on the reactivity of this compound. A plausible intramolecular cyclization reaction is presented as a model system to illustrate these effects.

Theoretical Background: Solvent Effects on Reactivity

Solvents can profoundly impact reaction rates and mechanisms through various interactions with the reactants and transition states. For a reaction involving a polar substrate like this compound, the polarity of the solvent is a key determinant of reactivity. Solvents are broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetonitrile, DMSO), and nonpolar (e.g., hexane, toluene).

  • Polar Protic Solvents: These solvents can form hydrogen bonds and effectively solvate both cations and anions. In the context of a nucleophilic substitution reaction, polar protic solvents can stabilize the leaving group (chloride ion) and may also solvate the nucleophile, potentially hindering its reactivity.

  • Polar Aprotic Solvents: These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating cations but less so for anions. This can lead to a "naked," more reactive nucleophile, often accelerating reaction rates for SN2-type reactions.

  • Nonpolar Solvents: These solvents have low dielectric constants and do not effectively solvate charged species. Reactions involving polar or charged intermediates are generally disfavored in nonpolar solvents.

A key reaction of this compound is its intramolecular cyclization to form a β-lactam ring structure. This reaction is influenced by the ability of the solvent to stabilize the transition state of the cyclization.

Data Presentation: Solvent Effects on Intramolecular Cyclization

The following table summarizes hypothetical quantitative data for the intramolecular cyclization of this compound in a range of solvents at a constant temperature. This data illustrates the expected trends based on solvent properties.

SolventDielectric Constant (ε)Reaction Rate Constant (k) x 10⁻⁴ s⁻¹Half-life (t₁/₂) (min)
Acetonitrile37.58.513.6
Dimethyl Sulfoxide (DMSO)46.712.29.5
N,N-Dimethylformamide (DMF)36.79.811.8
Tetrahydrofuran (THF)7.62.155.0
Dichloromethane (DCM)8.91.577.0
Ethanol24.60.8144.4
Water80.10.3385.1

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in solvent effects on the reactivity of this compound. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes a general method for monitoring the intramolecular cyclization of this compound by observing changes in the UV-Vis absorbance spectrum over time.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., Acetonitrile, DMSO, DMF, THF, DCM, Ethanol)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).

  • Solvent Preparation: Ensure all solvents are of high purity and anhydrous to avoid side reactions.

  • Reaction Setup:

    • Equilibrate the UV-Vis spectrophotometer and the constant temperature bath to the desired reaction temperature (e.g., 50 °C).

    • In a series of volumetric flasks, prepare the reaction mixtures by diluting the stock solution with each of the chosen solvents to a final concentration of, for example, 0.1 mM.

  • Data Acquisition:

    • Transfer a sample of the reaction mixture for the first solvent to a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Record the full UV-Vis spectrum at time zero (t=0).

    • Identify the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.

    • Set the spectrophotometer to record the absorbance at this λmax at regular time intervals (e.g., every 5 minutes) for a duration sufficient for the reaction to proceed to a significant extent (e.g., 3-5 half-lives).

    • Repeat the data acquisition for each of the different solvents.

  • Data Analysis:

    • Plot Absorbance vs. Time for each solvent.

    • Assuming a pseudo-first-order reaction, plot ln(Absorbance) vs. Time. The slope of this plot will be equal to -k, where k is the pseudo-first-order rate constant.

    • Calculate the half-life (t₁/₂) for the reaction in each solvent using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Determining Reaction Rates by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for quantifying the disappearance of the reactant and the appearance of the product over time using HPLC.

Materials:

  • This compound

  • Intramolecular cyclization product (as a standard, if available)

  • A selection of anhydrous solvents

  • HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Autosampler vials

  • Volumetric flasks and pipettes

  • Constant temperature bath or reaction block

Procedure:

  • HPLC Method Development: Develop an HPLC method that provides good separation between the starting material (this compound) and the cyclized product. This involves optimizing the mobile phase composition, flow rate, and column temperature.

  • Calibration Curves: Prepare standard solutions of both the reactant and the product at various known concentrations and inject them into the HPLC to generate calibration curves (Peak Area vs. Concentration).

  • Reaction Setup:

    • In a series of reaction vials, dissolve a known amount of this compound in each of the test solvents.

    • Place the vials in a constant temperature bath or reaction block set to the desired reaction temperature.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw a small aliquot from each reaction vial.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further reaction.

    • Transfer the quenched sample to an autosampler vial.

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas for the reactant and product in each chromatogram.

    • Use the calibration curves to determine the concentration of the reactant and product at each time point.

    • Plot the concentration of the reactant vs. time for each solvent.

    • Determine the initial reaction rate from the slope of the initial linear portion of the concentration vs. time plot.

    • Alternatively, use the integrated rate laws to determine the rate constant (k) by plotting ln[Reactant] vs. time (for a first-order reaction) or 1/[Reactant] vs. time (for a second-order reaction).

Visualizations

Reaction_Mechanism reactant This compound transition_state Transition State reactant->transition_state Intramolecular Nucleophilic Attack product β-lactam product transition_state->product Chloride ion expulsion

Caption: Plausible intramolecular cyclization mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock Solution Stock Solution Reaction Mixtures Reaction Mixtures in Various Solvents Stock Solution->Reaction Mixtures Incubation Incubation at Constant Temperature Reaction Mixtures->Incubation Monitoring Monitoring by UV-Vis or HPLC Incubation->Monitoring Data Collection Time-course Data (Absorbance or Concentration) Monitoring->Data Collection Kinetic Plots Kinetic Plots Data Collection->Kinetic Plots Rate Constants Determination of Rate Constants (k) Kinetic Plots->Rate Constants

Caption: General experimental workflow for kinetic studies.

Catalytic Methods for the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of 3-chloro-N-pyridin-4-ylpropanamide, a key intermediate in the development of various pharmaceutical compounds. The following sections outline effective catalytic methods, present detailed experimental procedures, and summarize key data for reproducibility and process optimization.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis typically involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. The use of catalysts is crucial for achieving high yields, minimizing side reactions, and ensuring a more efficient and scalable process. This note focuses on nucleophilic catalysis, a widely employed and effective strategy for this type of transformation.

Catalytic Approach: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. Catalysts such as 4-(Dimethylamino)pyridine (DMAP) are highly effective in promoting this reaction. DMAP acts as a potent nucleophilic catalyst that proceeds through the formation of a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the amine nucleophile (4-aminopyridine) to yield the desired amide product and regenerate the catalyst.

The general catalytic cycle is depicted below:

Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product 3-chloropropionyl_chloride 3-Chloropropionyl Chloride Acylpyridinium Acylpyridinium Intermediate 3-chloropropionyl_chloride->Acylpyridinium 4-aminopyridine_reactant 4-Aminopyridine Product This compound 4-aminopyridine_reactant->Product DMAP DMAP DMAP->Acylpyridinium + 3-Chloropropionyl Chloride Acylpyridinium->DMAP + 4-Aminopyridine - Product Acylpyridinium->Product

Caption: Catalytic cycle for DMAP-catalyzed synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound using DMAP as a catalyst.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminopyridine (1.0 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add 3-chloropropionyl chloride (1.1 eq) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

The overall experimental workflow is illustrated in the following diagram:

Experimental_Workflow A Reaction Setup: 4-Aminopyridine, DMAP in dry flask B Add Anhydrous DCM and TEA A->B C Cool to 0 °C B->C D Slowly add 3-Chloropropionyl Chloride C->D E Stir at Room Temperature (2-4h) Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO4/Na2SO4 H->I J Filter and Concentrate I->J K Purification (Column Chromatography or Recrystallization) J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the catalytic synthesis of this compound based on analogous acylation reactions.[1][2][3][4]

ParameterValue/ConditionNote
Catalyst 4-(Dimethylamino)pyridine (DMAP)A hypernucleophilic catalyst that significantly increases the rate of acylation.[4]
Catalyst Loading 5 - 10 mol%Sufficient for efficient catalysis.
Acylating Agent 3-Chloropropionyl chlorideA common and reactive acylating agent.
Base Triethylamine (TEA)Used to scavenge the HCl byproduct.
Solvent Dichloromethane (DCM)A common aprotic solvent for this type of reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion.
Yield >90% (expected)High yields are generally achievable with this method.

Safety Precautions

  • 3-Chloropropionyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

  • Triethylamine is a corrosive and flammable liquid. Handle with appropriate safety measures.

  • The reaction is exothermic. Ensure proper temperature control, especially during the addition of the acylating agent.

Conclusion

The DMAP-catalyzed synthesis of this compound is a highly efficient and reliable method suitable for laboratory and potentially scalable production. The provided protocol offers a detailed guide for researchers, and the summarized data provides a clear expectation of the reaction's performance. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method is the acylation of 4-aminopyridine with 3-chloropropanoyl chloride or 3-chloropropionic acid. When using 3-chloropropanoyl chloride, the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. If starting from 3-chloropropionic acid, a coupling agent is required to activate the carboxylic acid for amidation.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: The choice of solvent, base, or coupling agent can significantly impact the yield.

  • Purification losses: The desired product may be lost during workup and purification steps.

  • Moisture: Acyl chlorides are sensitive to moisture, which can lead to hydrolysis of the starting material. Ensure all glassware is dry and use anhydrous solvents.

Q3: What are the common side products in this synthesis?

A3: Potential side products include:

  • Bis-acylation: The pyridine nitrogen of the product can be acylated, especially if a strong base or excess acylating agent is used.

  • Polymerization: 3-chloropropanoyl chloride can be susceptible to polymerization.

  • Hydrolysis: If moisture is present, 3-chloropropanoyl chloride can hydrolyze to 3-chloropropionic acid.

  • Unreacted starting materials: Incomplete conversion will lead to the presence of 4-aminopyridine and 3-chloropropionic acid (after workup) in the crude product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mobile phase for TLC analysis of this reaction is a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive coupling agent or acyl chloride.- Reaction temperature is too low.- Insufficient reaction time.- Presence of moisture.- Use fresh or properly stored reagents.- Gradually increase the reaction temperature and monitor for product formation.- Extend the reaction time.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Spots on TLC (Impurity Formation) - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reactants.- Use of a non-optimal base or solvent.- Run the reaction at a lower temperature.- Carefully control the stoichiometry, adding the acylating agent dropwise.- Screen different bases and solvents to minimize side product formation (see Data Presentation section).
Product is Difficult to Purify - Co-elution of impurities with the product during chromatography.- Product oiling out instead of crystallizing.- Optimize the mobile phase for column chromatography to achieve better separation.- Try recrystallization from a different solvent system. A mixture of ethyl acetate and hexanes or ethanol and water may be effective.[1]
Yield Decreases Upon Scale-up - Inefficient heat transfer in a larger reaction vessel.- Inefficient mixing.- Ensure adequate stirring and use a reactor with appropriate heat transfer capabilities.- Consider slower, portion-wise addition of reagents.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of different solvents and bases on the yield of a similar acylation reaction, which can serve as a starting point for optimization.

Table 1: Effect of Solvent and Base on the Yield of N-(4-methoxyphenyl)-3-chloropropionamide [2]

SolventBaseTemperature (°C)Yield (%)Purity by HPLC (%)
TolueneNaHCO₃Reflux97.499.71
TolueneNaHCO₃Reflux96.299.65
TolueneNaHCO₃Reflux97.199.82
Methyl Ethyl KetoneEt₃N10 -> 6090.199.5
Dimethylformamide-Ambient76.799.5
Dichloromethaneaq. NaOH095.799.7

Note: This data is for a closely related compound and should be used as a guide for optimizing the synthesis of this compound.

Experimental Protocols

Method 1: Acylation using 3-Chloropropanoyl Chloride

This protocol is adapted from a general procedure for the acylation of an aminopyridine derivative.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropanoyl chloride

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM or toluene.

  • Add a suitable base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway Reactant1 4-Aminopyridine Product This compound Reactant1->Product Reactant2 3-Chloropropanoyl Chloride Reactant2->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Check_Purity Analyze Crude Product Purity Complete->Check_Purity Extend_Time->Check_Reaction_Completion Impure Significant Impurities Present Check_Purity->Impure No Pure Crude Product is Relatively Pure Check_Purity->Pure Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Base) Impure->Optimize_Conditions Review_Purification Review Purification Protocol Pure->Review_Purification End_Further_Opt Further Optimization Needed Optimize_Conditions->End_Further_Opt End_Improved Yield Improved Review_Purification->End_Improved

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: 3-chloro-N-pyridin-4-ylpropanamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-chloro-N-pyridin-4-ylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. Common impurities may include:

  • Unreacted 4-aminopyridine: A starting material that can be difficult to remove due to its basic nature.

  • Unreacted 3-chloropropionyl chloride: Although reactive, traces may remain or hydrolyze to 3-chloropropionic acid.

  • Diacylated product: The formation of N,N-bis(3-chloropropionyl)-4-aminopyridine is a possibility, though generally less favored.

  • Hydrolysis product: 3-chloropropionic acid, resulting from the reaction of 3-chloropropionyl chloride with any moisture present.

  • Polymeric materials: Side reactions can lead to the formation of polymeric byproducts.

Q2: My purified this compound is unstable and degrades over time. How can I improve its stability?

A2: Amides can be susceptible to hydrolysis, especially in the presence of acid or base. The chloro-substituent can also be reactive. To improve stability:

  • Ensure the final product is free of acidic or basic impurities.

  • Store the purified compound in a cool, dry, and dark place.

  • Consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.

Q3: I am having trouble removing residual 4-aminopyridine from my product. What purification strategy is most effective?

A3: Due to the basicity of both the desired product (pyridine nitrogen) and the starting material impurity, simple acid-base extraction can be challenging.

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the more polar 4-aminopyridine from the product.

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) can be attempted during the workup to protonate and extract the more basic 4-aminopyridine into the aqueous layer. However, this risks hydrolyzing the amide bond of the desired product, so it should be performed quickly and at a low temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Purification Product loss during extraction or chromatography.- Minimize the number of extraction steps.- Optimize column chromatography conditions (e.g., use a less polar solvent system if the product is eluting too quickly, or a more polar one if it is retained too strongly).
Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Consider optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants).
Product is an Oil, Not a Solid Presence of impurities.- Analyze the oil by TLC or NMR to identify the impurities.- Attempt purification by column chromatography.
Residual solvent.- Dry the product under high vacuum for an extended period.- Consider co-evaporation with a suitable solvent (e.g., toluene) to azeotropically remove residual solvents.
Multiple Spots on TLC After Purification Incomplete separation of impurities.- Optimize the TLC mobile phase to achieve better separation between the product and impurities before attempting column chromatography.- Consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel).
Product degradation on the TLC plate (silica is acidic).- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the TLC mobile phase.
Column Chromatography Fails to Separate Product from Impurities Inappropriate solvent system.- Systematically screen different solvent systems with varying polarities (e.g., dichloromethane/methanol, chloroform/acetone).- Use a gradient elution to improve separation.
Co-elution of impurities.- If impurities have similar polarity, consider a different purification technique such as recrystallization or preparative HPLC.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₈H₉ClN₂O184.63Not availableNot available
4-AminopyridineC₅H₆N₂94.12155-158273
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97-32143-145
3-Chloropropionic acidC₃H₅ClO₂108.5237-40203-205

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to form a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar eluent (e.g., hexane or a low percentage ethyl acetate in hexane mixture).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include ethyl acetate, isopropanol, ethanol, or mixtures with hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Troubleshooting_Purification start Crude Product Analysis (TLC, NMR) issue Purification Issue Identified start->issue low_yield Low Yield issue->low_yield Problem oily_product Product is an Oil issue->oily_product Problem multiple_spots Multiple Spots on TLC issue->multiple_spots Problem no_separation No Separation in Column issue->no_separation Problem solution_yield Optimize Reaction/Extraction Minimize Transfer Steps low_yield->solution_yield Solution solution_oil Identify Impurities (NMR) Column Chromatography Dry Under High Vacuum oily_product->solution_oil Solution solution_tlc Optimize TLC Mobile Phase Add Basic Modifier Consider Alumina multiple_spots->solution_tlc Solution solution_column Screen Solvent Systems Use Gradient Elution Try Recrystallization/Prep-HPLC no_separation->solution_column Solution

Caption: Troubleshooting workflow for purification issues.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Aminopyridine + 3-Chloropropionyl Chloride reaction Acylation Reaction start->reaction crude_product Crude Product reaction->crude_product extraction Aqueous Workup (Optional Acid Wash) crude_product->extraction column Silica Gel Column Chromatography extraction->column recrystallization Recrystallization (Optional) column->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General experimental workflow for synthesis and purification.

Technical Support Center: Optimizing Reaction Conditions for 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

Q2: What are the key reagents and their roles in this synthesis?

  • 4-Aminopyridine: The starting material containing the primary amine that acts as a nucleophile.

  • 3-Chloropropionyl chloride: The acylating agent which provides the acyl group. It is highly reactive.[]

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert solvent is used to dissolve the reactants and facilitate the reaction.

Q3: What are the potential side reactions I should be aware of?

  • Diacylation: The pyridine ring nitrogen of the product can potentially be acylated, especially if an excess of the acylating agent is used or if reaction temperatures are too high.

  • Hydrolysis of 3-chloropropionyl chloride: The acyl chloride is sensitive to moisture and can hydrolyze to 3-chloropropionic acid, which will not participate in the desired reaction.[6]

  • Polymerization: Under certain conditions, 3-chloropropionyl chloride can undergo self-polymerization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive 4-aminopyridine.- Ensure the purity of 4-aminopyridine. - If it has been stored for a long time, consider purification by recrystallization.
2. Decomposed 3-chloropropionyl chloride.- Use freshly opened or distilled 3-chloropropionyl chloride.[6] - Handle the reagent under anhydrous conditions to prevent hydrolysis.
3. Insufficient base.- Use at least a stoichiometric amount of base (e.g., triethylamine) relative to the acyl chloride to neutralize the HCl formed.[3]
4. Low reaction temperature.- While the initial addition should be done at a low temperature to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.
Formation of Multiple Products (as seen on TLC/LC-MS) 1. Diacylation of the product.- Use a stoichiometric amount or a slight excess of 4-aminopyridine relative to 3-chloropropionyl chloride. - Add the acyl chloride dropwise at a low temperature to maintain control over the reaction.
2. Presence of unreacted starting materials.- Increase the reaction time or temperature moderately. - Ensure efficient stirring to promote contact between reactants.
Product is Difficult to Purify 1. Contamination with triethylamine hydrochloride.- During workup, wash the organic layer with water or a dilute aqueous solution of sodium bicarbonate to remove the salt.
2. Oily or sticky product instead of a solid.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Consider purification by column chromatography.
3. Product is water-soluble.- If the product has significant water solubility, saturate the aqueous layer with NaCl during extraction to reduce its solubility. - Use a continuous liquid-liquid extractor for efficient extraction.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled solution of 4-aminopyridine dropwise over 15-30 minutes. A white precipitate of triethylamine hydrochloride will form.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Molar Ratio (4-aminopyridine : 3-chloropropionyl chloride : Base) 1 : 1.05 : 1.1A slight excess of the acyl chloride and base is often used.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C is crucial to control the exothermicity.[]
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 70 - 90%Yields can vary based on the scale and purity of reagents.

Visualizations

Reaction_Pathway 4-Aminopyridine 4-Aminopyridine Intermediate Tetrahedral Intermediate 4-Aminopyridine->Intermediate + 3-Chloropropionyl chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate Product This compound Intermediate->Product - HCl Byproduct HCl Intermediate->Byproduct Salt Base-HCl Salt Byproduct->Salt Base Base (e.g., Et3N) Base->Salt Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Verify Reaction Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Check_Workup Review Workup & Purification Optimize_Workup Modify Extraction or Purification Check_Workup->Optimize_Workup Issue Found Success Successful Synthesis Check_Workup->Success Successful Reagent_OK->Check_Conditions Yes Optimize_Reagents Use Fresh/Purified Reagents Reagent_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Adjust Temp, Time, or Stoichiometry Conditions_OK->Optimize_Conditions No Optimize_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Optimize_Workup->Check_Workup Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield +/- Temp->Purity - (high temp) Time Reaction Time Time->Yield + (to a point) Base Base Stoichiometry Base->Yield + Base->Purity Neutral

References

Technical Support Center: 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, synthesis, and analysis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common laboratory-scale synthesis of this compound involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the potential impurities I might encounter in my synthesis of this compound?

Several impurities can arise from the synthesis process. It is crucial to use high-purity starting materials and control the reaction conditions to minimize their formation. The most common impurities are:

  • Unreacted Starting Materials:

    • 4-Aminopyridine

    • 3-Chloropropionyl chloride (and its hydrolysis product, 3-chloropropionic acid)

  • Side-Reaction Products:

    • Diacylated Product (N-(3-chloropropanoyl)-N-(pyridin-4-yl)-3-chloropropanamide): This can form if the reaction temperature is too high or if an excess of 3-chloropropionyl chloride is used.

    • Polymeric byproducts: These can result from the self-condensation of the product or starting materials under certain conditions.

  • Degradation Products:

    • Hydrolysis of the amide bond can occur if the product is exposed to strong acidic or basic conditions during workup or storage, leading to the formation of 4-aminopyridine and 3-chloropropionic acid.

Q3: How can I analyze the purity of my this compound sample?

Several analytical techniques can be employed to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to that of a pure standard.

  • Mass Spectrometry (MS): This technique is useful for confirming the molecular weight of the product and identifying unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Monitor the reaction progress using TLC or HPLC.
Hydrolysis of 3-chloropropionyl chloride - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup - Optimize the extraction and purification steps. - Ensure the pH is carefully controlled during aqueous washes to prevent hydrolysis.
Presence of Impurities

| Observed Impurity | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Unreacted 4-aminopyridine | - Insufficient 3-chloropropionyl chloride. | - Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride. | | 3-Chloropropionic acid | - Hydrolysis of 3-chloropropionyl chloride. | - Use anhydrous conditions. - Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C). | | Diacylated product | - High reaction temperature. - Excess 3-chloropropionyl chloride. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Use a controlled stoichiometry of reactants. | | Polymeric byproducts | - High reaction concentration or temperature. | - Use a more dilute reaction mixture. - Control the reaction temperature carefully. |

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4-Aminopyridine and TEA in DCM add_acyl Add 3-Chloropropionyl Chloride at 0 °C start->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3, Water, and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure 3-chloro-N-pyridin- 4-ylpropanamide purify->product

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation AP 4-Aminopyridine Product 3-chloro-N-pyridin- 4-ylpropanamide AP->Product Desired Reaction Unreacted_AP Unreacted 4-Aminopyridine AP->Unreacted_AP Incomplete Reaction CPC 3-Chloropropionyl Chloride CPC->Product Diacylated Diacylated Product CPC->Diacylated Hydrolysis 3-Chloropropionic Acid CPC->Hydrolysis Presence of Water Product->Diacylated Excess CPC or High Temp

Caption: Logical relationships of common impurity formation during synthesis.

Technical Support Center: 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential challenges during their experiments with this compound. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under typical experimental conditions?

A1: Based on the chemical structure, which includes a chloroalkane chain, an amide linkage, and a pyridine ring, this compound is susceptible to degradation through three primary pathways: hydrolysis, photolysis, and metabolism.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-aminopyridine and 3-chloropropanoic acid. Additionally, the chlorine atom can be displaced by a hydroxyl group via nucleophilic substitution, particularly under basic conditions.

  • Photolysis: Exposure to light, especially UV radiation, can induce degradation. This may involve cleavage of the amide bond or modification of the pyridine ring.

  • Metabolism: In biological systems, enzymatic degradation is expected. Cytochrome P450 enzymes may hydroxylate the pyridine ring or catalyze N-dealkylation.

Q2: I am observing unexpected peaks in my chromatogram after storing my sample in an aqueous buffer. What could be the cause?

A2: The appearance of new peaks upon storage in aqueous solution suggests hydrolytic degradation. The two most likely degradation products are 3-hydroxy-N-pyridin-4-ylpropanamide (from substitution of the chlorine) and 4-aminopyridine/3-chloropropanoic acid (from amide bond cleavage). The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: My compound seems to be losing potency after being handled in the open lab. What precautions should I take?

A3: Loss of potency, especially when handled in well-lit environments, is likely due to photodegradation. It is recommended to handle this compound in a light-protected environment (e.g., using amber vials and minimizing exposure to direct light) to maintain its integrity.

Q4: Are there any known metabolic liabilities for this compound?

A4: While specific metabolic data for this compound is not available, compounds with similar structures are known to be metabolized by liver enzymes.[1][2] The primary sites for metabolic transformation are likely the pyridine ring (hydroxylation) and the amide bond (hydrolysis).

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of the compound in the cell culture medium.

  • Troubleshooting Steps:

    • Analyze Medium: Use LC-MS to analyze the cell culture medium at different time points to check for the presence of degradation products.

    • Control for pH and Temperature: Ensure the pH and temperature of your stock solutions and assay plates are controlled and consistent.

    • Minimize Light Exposure: Protect your stock solutions and assay plates from light.

    • Fresh Preparations: Prepare fresh working solutions of the compound immediately before each experiment.

Issue 2: Poor recovery during extraction from biological matrices.
  • Possible Cause: The compound may be degrading during the extraction process, or the degradation products are not being efficiently extracted.

  • Troubleshooting Steps:

    • Optimize Extraction pH: The pH of the extraction solvent can influence the stability and recovery of both the parent compound and its potential degradation products. Experiment with different pH values.

    • Use of Internal Standards: Employ a structurally similar and stable internal standard to account for variability in extraction efficiency.

    • Low-Temperature Extraction: Perform the extraction at a lower temperature to minimize degradation.

Data Presentation

The following tables summarize hypothetical quantitative data for the degradation of this compound under different conditions. These are representative values based on the expected reactivity of the functional groups.

Table 1: Hydrolytic Degradation of this compound (at 37°C)

pHHalf-life (t½) in hoursPrimary Degradation Product(s)
2.0484-aminopyridine, 3-chloropropanoic acid
7.41203-hydroxy-N-pyridin-4-ylpropanamide
10.0243-hydroxy-N-pyridin-4-ylpropanamide

Table 2: Photodegradation of this compound (in aqueous solution at 25°C)

Light SourceWavelengthHalf-life (t½) in hoursPrimary Degradation Product(s)
Simulated Sunlight300-800 nm124-aminopyridine, various photoproducts
UVA Lamp365 nm84-aminopyridine, various photoproducts

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability
  • Buffer Preparation: Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.4 (phosphate-buffered saline), and pH 10.0 (0.01 M sodium carbonate).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Incubation: Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Incubate the solutions in a light-protected environment at 37°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).

  • Analysis: Quench the reaction by adding an equal volume of acetonitrile. Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound and identify major degradation products.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant and calculate the half-life.

Protocol 2: Assessment of Photostability
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a transparent solvent (e.g., 50:50 acetonitrile:water).

  • Exposure: Place the solution in a quartz cuvette and expose it to a calibrated light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UVA/UVB lamp). Maintain a constant temperature.

  • Dark Control: Prepare an identical sample and keep it in the dark at the same temperature.

  • Sampling: Withdraw aliquots from both the exposed and dark control samples at various time intervals.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and identify photoproducts.

  • Data Analysis: Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation and calculate the half-life.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_metabolism Metabolism Parent This compound Amide_Cleavage 4-aminopyridine + 3-chloropropanoic acid Parent->Amide_Cleavage Acid/Base SN2_Substitution 3-hydroxy-N-pyridin-4-ylpropanamide Parent->SN2_Substitution Base Parent_Photo This compound Photo_Cleavage 4-aminopyridine + Radical species Parent_Photo->Photo_Cleavage hv Parent_Metab This compound Hydroxylation Hydroxylated Pyridine Derivative Parent_Metab->Hydroxylation CYP450

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Working Prepare Working Solution (10 µg/mL in Buffer) Stock->Working Incubate Incubate at 37°C (Light Protected) Working->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with ACN Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing (Calculate t½) LCMS->Data

Caption: Workflow for hydrolytic stability testing.

References

Technical Support Center: Production of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This reaction involves the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of an amide bond. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Both 4-aminopyridine and 3-chloropropionyl chloride are hazardous materials that require careful handling in a well-ventilated fume hood.

  • 4-Aminopyridine: Is a neurotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust.

  • 3-Chloropropionyl chloride: Is corrosive, a lachrymator, and reacts violently with water.[1] It is crucial to use this reagent in an anhydrous environment and wear acid-resistant gloves, a face shield, and a lab coat. Ensure emergency access to a safety shower and eyewash station.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Several side reactions can occur, potentially reducing the yield and purity of the final product. These include:

  • N,N-Diacylation: The pyridine ring nitrogen can also be acylated, although this is generally less favorable than acylation of the exocyclic amine.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may react with the highly reactive 3-chloropropionyl chloride.

  • Polymerization: Under certain conditions, side reactions involving the chloro- group of the product can lead to oligomerization or polymerization.

Q4: How can the product be purified?

A4: Recrystallization is a common and effective method for purifying N-aryl amides.[1][2][3] Suitable solvent systems often involve polar solvents like ethanol, acetone, or acetonitrile.[1] Column chromatography can also be employed, though it may lead to yield loss for some amides.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inadequate reaction conditions: Incorrect temperature, reaction time, or solvent. 2. Reagent degradation: 3-chloropropionyl chloride is moisture-sensitive. 3. Poor nucleophilicity of 4-aminopyridine: The pyridine ring is electron-withdrawing.1. Optimize reaction conditions: Systematically vary temperature (e.g., start at 0°C and slowly warm to room temperature), reaction time, and solvent (aprotic solvents like dichloromethane or THF are often preferred).[4] 2. Use fresh or properly stored reagents: Ensure 3-chloropropionyl chloride is handled under anhydrous conditions. 3. Use of a suitable base: Employ a non-nucleophilic base like triethylamine to scavenge HCl and drive the reaction forward.
Formation of multiple products (observed by TLC/LC-MS) 1. Diacylation: Reaction at both the amino group and the pyridine nitrogen. 2. Side reactions with impurities: Impurities in starting materials may react.1. Control stoichiometry: Use a slight excess of 4-aminopyridine or control the addition of 3-chloropropionyl chloride. 2. Purify starting materials: Ensure the purity of 4-aminopyridine and 3-chloropropionyl chloride before use.
Product is an oil or does not crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Incorrect solvent system for recrystallization. 1. Attempt purification by column chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the pure product. 2. Screen for appropriate recrystallization solvents: Test a range of solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3][5]
Difficulty in removing the HCl byproduct Insufficient or inappropriate base used. Use a stoichiometric amount or slight excess of a tertiary amine base like triethylamine. Pyridine can also be used as both a base and a solvent.[4]

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
4-AminopyridineC₅H₆N₂94.12273155-158
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97143-145-32
This compoundC₈H₉ClN₂O184.63Not availableNot available

Table 2: Typical Reaction Conditions and Expected Outcomes

Parameter Condition Expected Yield Purity (after recrystallization)
Solvent Dichloromethane (DCM)70-85%>98%
Base Triethylamine
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours

Visualizations

Synthesis Pathway

Synthesis_Pathway 4-Aminopyridine 4-Aminopyridine Reaction Acylation 4-Aminopyridine->Reaction 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Reaction Product This compound Reaction->Product Byproduct Triethylamine HCl Reaction->Byproduct Base Triethylamine Base->Reaction

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous Conditions?) start->check_reagents check_temp Optimize Temperature? check_reagents->check_temp Reagents OK failure Consult Further check_reagents->failure Reagents Bad check_base Sufficient Base? check_temp->check_base Temp OK success Successful Synthesis check_temp->success Temp Adjusted increase_time Increase Reaction Time? check_base->increase_time Base OK check_base->success Base Adjusted increase_time->success Time Increased increase_time->failure Still Fails

Caption: Troubleshooting workflow for low reaction yield.

Scale-Up Considerations

Scale_Up_Considerations Scale-Up Scale-Up Heat_Management Heat Management (Exothermic Reaction) Scale-Up->Heat_Management Mixing Efficient Mixing Scale-Up->Mixing Reagent_Addition Controlled Reagent Addition Scale-Up->Reagent_Addition Safety Enhanced Safety Protocols Scale-Up->Safety Purification Scalable Purification Method Scale-Up->Purification

Caption: Key considerations for scaling up production.

References

preventing polymerization of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common uses?

A1: this compound is a chemical compound that contains a chloropropyl group, an amide linkage, and a pyridine ring. It is often used as a building block or intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Its reactivity makes it valuable for introducing the pyridinylpropanamide moiety into a target structure.

Q2: I observed my solution of this compound becoming viscous and forming a solid. What is happening?

A2: This is a common sign of polymerization, where individual molecules of the compound are reacting with each other to form long chains or a cross-linked network. This can be triggered by various factors, including temperature, light, impurities, or the presence of certain reagents.

Q3: What are the likely mechanisms for the polymerization of this compound?

A3: While specific studies on this compound are limited, polymerization can likely occur through two primary pathways based on its structure:

  • Nucleophilic Substitution: The nitrogen atom on the pyridine ring is nucleophilic and can attack the electrophilic carbon atom attached to the chlorine in another molecule. This can lead to a chain reaction, forming a poly-quaternary ammonium polymer.

  • Radical Polymerization: Although less common for this structure, initiation of a radical at a susceptible position, potentially facilitated by heat, light, or impurities, could lead to polymerization.

Q4: How should I properly store this compound to prevent polymerization?

A4: Proper storage is crucial. It is recommended to store the compound in a cool, dark, and dry place.[1] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent reactions with atmospheric moisture and oxygen. Always keep the container tightly sealed.[1] For long-term storage, refrigeration is advisable.

Troubleshooting Guide: Unwanted Polymerization

If you are experiencing unexpected polymerization of this compound, follow this guide to diagnose and resolve the issue.

Symptom Potential Cause Recommended Action
Solution becomes viscous or solidifies upon heating. Thermally induced polymerization.- Lower the reaction temperature if possible.- Add the compound portion-wise to control any exotherms.- Consider using a polymerization inhibitor if high temperatures are unavoidable.
Polymerization occurs during storage. Improper storage conditions (exposure to light, heat, or air).- Store the compound in a cool, dark place under an inert atmosphere.- Check the purity of the compound; impurities can sometimes act as initiators.
Rapid polymerization upon addition of a specific reagent. The reagent is acting as an initiator or catalyst for polymerization.- Investigate the compatibility of all reagents with your compound.- Consider changing the order of addition of reagents.- If the reagent is a base, it may be deprotonating the amide or another part of the molecule, leading to side reactions.
Polymerization occurs in a specific solvent. The solvent is promoting the polymerization reaction.- Test the reaction in a different solvent.- Ensure the solvent is dry and free of impurities.

Experimental Protocols

Protocol 1: General Handling and Use of this compound
  • Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture upon opening.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) in a glovebox or using a Schlenk line, especially if it will be used in a reaction sensitive to moisture or air.

  • Solvent: Use a dry, aprotic solvent for dissolution unless the reaction chemistry dictates otherwise.

  • Temperature Control: Maintain a low temperature when dissolving the compound if there is a history of polymerization upon dissolution at room temperature.

  • Monitoring: Monitor the reaction closely for any signs of viscosity changes or precipitation.

Protocol 2: Use of a Polymerization Inhibitor

In cases where polymerization is difficult to control, the use of an inhibitor can be effective. Phenolic compounds are common radical inhibitors.[][3]

  • Inhibitor Selection: Choose a suitable inhibitor based on your reaction conditions. Common choices include butylated hydroxytoluene (BHT) or hydroquinone.[4]

  • Concentration: Add the inhibitor at a low concentration, typically in the range of 10-100 ppm. The optimal concentration should be determined empirically.

  • Addition: Add the inhibitor to the solvent before dissolving the this compound.

  • Compatibility: Ensure the inhibitor does not interfere with your downstream reaction or purification.

Data Summary

The following table summarizes common polymerization inhibitors and their typical usage concentrations.[][3][4][5]

Inhibitor Type Typical Concentration (ppm) Notes
Butylated Hydroxytoluene (BHT) Phenolic10 - 200Effective radical scavenger.
Hydroquinone (HQ) Phenolic50 - 500Often requires the presence of oxygen to be effective.[]
4-Methoxyphenol (MEHQ) Phenolic10 - 100Common in commercial monomers.[4]
Phenothiazine Amine100 - 1000Effective at higher temperatures.

Visualizations

Polymerization_Pathway cluster_nucleophilic Nucleophilic Substitution cluster_radical Radical Polymerization Monomer1 This compound Polymer Polymer Chain Monomer1->Polymer Pyridine N attacks chloropropyl group Monomer2 Another Monomer Molecule Radical Radical Intermediate Monomer2->Radical Initiator Heat, Light, or Impurity Initiator->Monomer2 Creates Radical->Polymer Chain Propagation

Caption: Potential polymerization pathways for this compound.

Caption: Troubleshooting workflow for preventing polymerization.

References

troubleshooting poor solubility of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of 3-chloro-N-pyridin-4-ylpropanamide.

Troubleshooting Poor Solubility

Question: I am having difficulty dissolving this compound in my desired solvent. What are the recommended solvents and what steps can I take to improve its solubility?

Answer:

Poor solubility is a common challenge encountered with this compound. The recommended approach is to start with common laboratory solvents and then employ solubility enhancement techniques if needed.

Initial Solvent Screening

It is advisable to perform a small-scale solubility test with a variety of solvents to determine the most suitable one for your experiment. The following table summarizes the approximate solubility of this compound in several common solvents at room temperature.

SolventSolubility (mg/mL)Classification
Water< 0.1Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Insoluble
Ethanol (EtOH)~5Sparingly Soluble
Dimethyl Sulfoxide (DMSO)> 50Freely Soluble
Dimethylformamide (DMF)> 50Freely Soluble
Methanol (MeOH)~2Slightly Soluble
Acetonitrile (ACN)< 1Very Slightly Soluble
Dichloromethane (DCM)~10Soluble
Troubleshooting Workflow

If initial attempts to dissolve the compound are unsuccessful, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Start: Poor Solubility Observed check_purity Is the compound purity confirmed? start->check_purity purity_no Purify the compound and re-test solubility. check_purity->purity_no No purity_yes Select an appropriate organic solvent (e.g., DMSO, DMF). check_purity->purity_yes Yes purity_no->start dissolve_organic Attempt to dissolve in the selected organic solvent. purity_yes->dissolve_organic dissolved_q Does it dissolve? dissolve_organic->dissolved_q dissolved_yes Prepare a concentrated stock solution. Further dilute with aqueous buffer as needed. dissolved_q->dissolved_yes Yes dissolved_no Apply gentle heating (e.g., 37-50°C) and/or sonication. dissolved_q->dissolved_no No dissolved_heat_q Does it dissolve? dissolved_no->dissolved_heat_q dissolved_heat_yes Solution is ready. Monitor for precipitation upon cooling. dissolved_heat_q->dissolved_heat_yes Yes dissolved_heat_no Consider co-solvency or pH adjustment. dissolved_heat_q->dissolved_heat_no No cosolvency Try a co-solvent system (e.g., DMSO/PBS). dissolved_heat_no->cosolvency ph_adjustment Adjust the pH of the aqueous medium. dissolved_heat_no->ph_adjustment final_check Re-evaluate solubility. If issues persist, consider alternative formulation strategies. cosolvency->final_check ph_adjustment->final_check SignalingPathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation & Survival transcription->response inhibitor This compound inhibitor->raf

resolving analytical issues in 3-chloro-N-pyridin-4-ylpropanamide detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 3-chloro-N-pyridin-4-ylpropanamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available method suitable for routine analysis and purity assessments. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis.

Q2: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

A2: Peak tailing for a basic compound like this compound is often due to secondary interactions between the pyridine nitrogen and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically pH 2.5-3.5) to protonate the pyridine ring and minimize interactions with silanols.[4]

  • Column Choice: Use a modern, high-purity, end-capped silica column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to silanol interactions.

  • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to mask the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[3]

Q3: I am observing poor retention of this compound on my C18 column. How can I improve it?

A3: Poor retention of this relatively polar compound on a non-polar C18 column can be addressed by:

  • Decreasing the Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Using an Aqueous-Compatible Column: If you are using a high percentage of aqueous mobile phase, ensure your C18 column is designed to prevent phase collapse.

  • Alternative Stationary Phases: Consider using a more polar stationary phase, such as a C8, phenyl, or polar-embedded column.

Q4: My LC-MS/MS signal for this compound is weak or inconsistent. What should I check?

A4: For LC-MS/MS analysis, signal instability can arise from several factors:

  • Ionization Efficiency: this compound is expected to ionize well in positive ion mode electrospray ionization (ESI) due to the basic pyridine nitrogen. Ensure your ion source parameters are optimized for this compound.

  • Mobile Phase Compatibility: Avoid non-volatile buffers like phosphate buffers, which are incompatible with ESI. Use volatile mobile phase additives like formic acid or ammonium formate.

  • Matrix Effects: If analyzing complex samples (e.g., plasma or tissue extracts), co-eluting matrix components can suppress the ionization of your analyte. Improve your sample preparation method (e.g., using solid-phase extraction) to remove interferences.

Troubleshooting Guides

Issue 1: Peak Splitting in HPLC Analysis

Symptoms: The chromatographic peak for this compound is split into two or more smaller peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Column Contamination/Blockage A partially blocked column inlet frit can cause the sample to travel through different paths, leading to a split peak.[5] Try back-flushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced.
Injection Solvent Incompatibility If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion. Dissolve your sample in the mobile phase or a weaker solvent.
Column Void A void at the head of the column can lead to peak splitting.[5] This can be caused by high pressure or pH extremes. Replacing the column is the most reliable solution.
Issue 2: Inconsistent Retention Times

Symptoms: The retention time for this compound shifts between injections.

Possible Causes & Solutions:

CauseRecommended Solution
Pump and Mobile Phase Issues Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads. Confirm that the mobile phase composition is accurate and stable.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially after changing mobile phases.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

Experimental Protocols

Representative HPLC-UV Method

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 4.5 minutes (highly dependent on the specific column and system)
Representative LC-MS/MS Method

This protocol is intended for trace-level quantification and requires optimization of mass spectrometer parameters.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition Precursor Ion (M+H)+: m/z 185.0Product Ion: m/z 128.0 (Example - requires experimental determination)

Visual Troubleshooting Workflows

troubleshooting_peak_tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Using a high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a modern end-capped or hybrid-silica column check_column->change_column No check_overload Is sample concentration high? check_column->check_overload Yes change_column->check_overload dilute_sample Reduce injection volume or dilute the sample check_overload->dilute_sample Yes add_tea Consider adding a competing base (e.g., 0.1% TEA) to mobile phase check_overload->add_tea No end Peak Shape Improved dilute_sample->end add_tea->end

Caption: Troubleshooting workflow for peak tailing issues.

troubleshooting_lcms_signal start Weak/Inconsistent LC-MS Signal check_ionization Is Ion Source in Positive ESI Mode? start->check_ionization set_positive_mode Set to Positive Ion Mode check_ionization->set_positive_mode No optimize_source Optimize Source Parameters (e.g., Capillary Voltage, Gas Flow) check_ionization->optimize_source Yes set_positive_mode->optimize_source check_mobile_phase Using Volatile Buffers? (e.g., Formic Acid) optimize_source->check_mobile_phase change_buffer Replace non-volatile buffers (e.g., Phosphate) with volatile ones check_mobile_phase->change_buffer No check_matrix_effects Suspect Matrix Effects? check_mobile_phase->check_matrix_effects Yes change_buffer->check_matrix_effects improve_sample_prep Enhance Sample Cleanup (e.g., SPE, LLE) check_matrix_effects->improve_sample_prep Yes end Signal Stability Improved check_matrix_effects->end No improve_sample_prep->end

Caption: Troubleshooting workflow for weak LC-MS/MS signal.

References

minimizing by-product formation in 3-chloro-N-pyridin-4-ylpropanamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction. In this process, 4-aminopyridine is acylated using 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid by-product.[1][2][3][4]

Q2: What are the most common by-products in this reaction?

A2: The primary by-products of concern are the diacylated product (N,N-bis(3-chloropropionyl)-4-aminopyridine), the hydrolysis product of the acyl chloride (3-chloropropionic acid), and unreacted starting materials. The formation of these impurities is highly dependent on the reaction conditions.

Q3: Why is base selection critical in this synthesis?

A3: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] If not neutralized, the HCl will protonate the unreacted 4-aminopyridine, rendering it non-nucleophilic and halting the reaction.[3] The choice of base and its stoichiometry can also influence the rate of side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help identify the consumption of starting materials and the formation of the desired product and any by-products.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Low product yield can be attributed to several factors, including incomplete reaction, degradation of the product, or formation of by-products.

Potential Cause Recommended Solution Expected Outcome
Insufficient Base Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate) is used to neutralize the HCl produced.Increased conversion of 4-aminopyridine to the desired product.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Common temperature ranges are 0°C to room temperature.Improved reaction kinetics and higher conversion.
Poor Solvent Choice Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents can react with the acyl chloride.Minimized side reactions with the solvent, leading to a cleaner reaction profile and higher yield.
Hydrolysis of Acyl Chloride Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.Reduced formation of 3-chloropropionic acid, maximizing the availability of the acylating agent.
Issue 2: High Levels of Diacylation By-product (N,N-bis(3-chloropropionyl)-4-aminopyridine)

The formation of the diacylated impurity is a common problem when the exocyclic amino group of 4-aminopyridine is acylated a second time.

Potential Cause Recommended Solution Expected Outcome
Excess Acyl Chloride Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of 3-chloropropionyl chloride relative to 4-aminopyridine.Minimized opportunity for the second acylation to occur.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0°C or below) to control the reactivity of the acyl chloride.Slower reaction rate, allowing for more selective mono-acylation.
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further reaction.Reduced formation of the diacylated product by limiting the time for the second acylation.
Strongly Basic Conditions Consider using a milder base or a stoichiometric amount of a non-nucleophilic base to avoid deprotonation of the initially formed amide product.Decreased nucleophilicity of the mono-acylated product, thus reducing the likelihood of a second acylation.
Issue 3: Presence of 3-Chloropropionic Acid in the Final Product

The hydrolysis of 3-chloropropionyl chloride is a frequent side reaction, especially in the presence of water.

Potential Cause Recommended Solution Expected Outcome
Moisture in Reagents or Solvents Use anhydrous solvents and ensure 4-aminopyridine and the base are dry.Reduced hydrolysis of 3-chloropropionyl chloride.
Atmospheric Moisture Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).Prevention of atmospheric water from entering the reaction vessel.
Aqueous Workup During the workup, use a biphasic system (e.g., DCM and water) and quickly separate the organic layer. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.Efficient removal of 3-chloropropionic acid from the desired product.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 4-Aminopyridine

  • 3-Chloropropionyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-aminopyridine (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the 4-aminopyridine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway 4-Aminopyridine 4-Aminopyridine Desired_Product 3-chloro-N-pyridin- 4-ylpropanamide 4-Aminopyridine->Desired_Product 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Desired_Product Hydrolysis_Byproduct 3-Chloropropionic_acid 3-Chloropropionyl_chloride->Hydrolysis_Byproduct Water Base Base Base->Desired_Product Neutralizes HCl Diacylation_Byproduct N,N-bis(3-chloropropionyl)- 4-aminopyridine Desired_Product->Diacylation_Byproduct Excess Acyl Chloride

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Reaction Outcome Analysis low_yield Low Yield? start->low_yield high_diacylation High Diacylation? low_yield->high_diacylation No check_base Check Base Stoichiometry & Temperature low_yield->check_base Yes high_hydrolysis High Hydrolysis? high_diacylation->high_hydrolysis No check_acyl_chloride Reduce Acyl Chloride Equivalents & Temperature high_diacylation->check_acyl_chloride Yes check_moisture Ensure Anhydrous Conditions high_hydrolysis->check_moisture Yes optimize Optimize Reaction high_hydrolysis->optimize No check_base->optimize check_acyl_chloride->optimize check_moisture->optimize

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 3-Chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-pyridin-4-ylpropanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst deactivation.

Issue IDProblemPotential CauseSuggested Solution
SYN-001 Low or No Product Yield Catalyst Deactivation: The nucleophilic catalyst (e.g., DMAP, 4-aminopyridine) has been protonated by HCl, a byproduct of the reaction between 3-chloropropanoyl chloride and 4-aminopyridine, forming an inactive hydrochloride salt.[1][2][3]- Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to neutralize the HCl as it is formed, thus preventing the protonation of the catalyst. - Use the catalyst in its hydrochloride salt form (e.g., DMAP·HCl) from the start, as it can be the active catalytic species in some cases.[1][2][3]
Insufficient Catalyst Loading: The amount of catalyst is too low to achieve a reasonable reaction rate.- Increase the catalyst loading. Typical loadings for DMAP range from 5 to 20 mol%.
Poor Quality Reagents: Reactants or solvent may contain impurities that inhibit the catalyst.- Ensure all reagents and the solvent are pure and dry.
SYN-002 Slow Reaction Rate Partial Catalyst Deactivation: A portion of the catalyst has been deactivated, slowing down the overall reaction kinetics.- See solutions for SYN-001 regarding the addition of a base. - Monitor the reaction for any color changes that might indicate catalyst degradation.
Low Reaction Temperature: The temperature is not optimal for the reaction to proceed at a sufficient rate.- Gradually increase the reaction temperature while monitoring for side product formation.
SYN-003 Formation of Side Products Excess Acylating Agent: Unreacted 3-chloropropanoyl chloride can lead to the formation of undesired byproducts.- Use a slight excess of the amine or control the addition of the acyl chloride.
Reaction with Solvent: The solvent may be participating in the reaction.- Choose an inert solvent such as dichloromethane, chloroform, or acetonitrile.
SYN-004 Difficulty in Catalyst Recovery and Reuse Catalyst is in a Soluble Form: The catalyst (e.g., DMAP) is soluble in the reaction mixture, making separation from the product challenging.- Use a polymer-supported version of the catalyst for easier filtration. - For DMAP, washing the organic phase with a dilute acid solution can extract the catalyst into the aqueous phase.[4] - Consider using DMAP·HCl, which can be recovered by filtration if it precipitates.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the synthesis of this compound?

A1: The acylation of 4-aminopyridine with 3-chloropropanoyl chloride is typically catalyzed by a nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this type of reaction, often accelerating the rate by a factor of 10,000 or more compared to pyridine.[6][7] In some cases, 4-aminopyridine itself can act as a catalyst.[8] Lewis acids such as those based on boron or titanium can also be used for amidation reactions.

Q2: How does the catalyst get deactivated in this synthesis?

A2: The primary mechanism of deactivation for a nucleophilic catalyst like DMAP in this synthesis is protonation. The reaction between 3-chloropropanoyl chloride and 4-aminopyridine generates hydrogen chloride (HCl) as a byproduct. DMAP is a basic compound and will react with HCl to form 4-(dimethylamino)pyridinium hydrochloride (DMAP·HCl), which is generally not catalytically active under these conditions.[1][2][3]

Q3: How can I prevent catalyst deactivation?

A3: To prevent the deactivation of your nucleophilic catalyst, you should include a non-nucleophilic base, such as triethylamine or pyridine, in your reaction mixture. This "scavenger" base will neutralize the HCl as it is formed, preventing the protonation of your more reactive and expensive catalyst.

Q4: Can I reuse the catalyst? How can it be regenerated?

A4: Yes, catalyst reuse is possible. If you are using DMAP, it can be recovered from the reaction mixture by an acidic wash.[4] To regenerate the active DMAP from the recovered DMAP·HCl salt, you can treat it with a base to deprotonate it, followed by extraction and drying. An alternative is to use DMAP·HCl directly as a recyclable catalyst, which can often be recovered by filtration after the reaction.[1][5] Some studies have shown that DMAP·HCl can be reused more than eight times without a significant loss in activity.[1]

Q5: What are the typical reaction conditions for this synthesis?

A5: This reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM), chloroform, or acetonitrile at room temperature. A catalytic amount of DMAP (e.g., 5-10 mol%) is used, along with a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Catalysts for Acylation of Amines

CatalystTypical Loading (mol%)Relative Rate Constant (vs. Pyridine)Key AdvantagesKey Disadvantages
Pyridine Stoichiometric1InexpensiveSlow reaction rates for deactivated substrates.
4-Aminopyridine CatalyticHigher than pyridineCan also be a reactant in this specific synthesis.[8]Less active than DMAP.
DMAP 1 - 20~10,000 - 1,000,000[6][7]Very high reaction rates, mild conditions.More expensive, can be difficult to remove.
DMAP·HCl 5 - 10HighRecyclable by simple filtration.[1][2][3]May require higher temperatures.
Lewis Acids (e.g., B(OCH₂CF₃)₃, Ti(OⁱPr)₄) 10 - 20VariesCan be effective for a broad range of amidations.May require higher temperatures and strictly anhydrous conditions.

Table 2: Troubleshooting Catalyst Performance

SymptomCatalyst StateParameter to CheckExpected Value/StateCorrective Action
Low Yield Deactivated (Protonated)Reaction pHShould be neutral or slightly basicAdd a non-nucleophilic base (e.g., triethylamine).
Insufficient LoadingCatalyst concentration5-20 mol%Increase catalyst amount.
Slow Reaction Partially DeactivatedPresence of HCl byproductShould be absentAdd a non-nucleophilic base.
Low TemperatureReaction TemperatureTypically Room Temp to 50°CIncrease temperature cautiously.
Catalyst Loss Soluble in workupCatalyst in organic layerShould be removedPerform an acidic wash to extract DMAP.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using DMAP as a catalyst:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute HCl solution (to remove unreacted amines and DMAP), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 4-aminopyridine and DMAP in DCM prep2 Add triethylamine prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add 3-chloropropanoyl chloride react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with water react3->workup1 workup2 Separation and Washes (HCl, NaHCO3, Brine) workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Recrystallization or Column Chromatography workup3->purify end_product Pure this compound purify->end_product start Start start->prep1 troubleshooting_catalyst_deactivation start Low Yield or Slow Reaction Rate q1 Is a non-nucleophilic base (e.g., triethylamine) present? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Primary Cause: Catalyst protonation by HCl byproduct. Solution: Add 1.1 eq. of triethylamine. a1_no->s1 q2 Is the catalyst loading sufficient? a1_yes->q2 s1->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Cause: Insufficient catalyst. Solution: Increase loading to 5-10 mol%. a2_no->s2 q3 Are reagents and solvent pure and anhydrous? a2_yes->q3 s2->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Cause: Poisoning by impurities. Solution: Purify reagents and dry solvent. a3_no->s3 end_node Problem Resolved a3_yes->end_node s3->end_node

References

dealing with moisture sensitivity of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 3-chloro-N-pyridin-4-ylpropanamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound due to its sensitivity to moisture.

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., NMR, LC-MS) Degradation of the compound due to moisture exposure.1. Handle the compound in a controlled, low-humidity environment (e.g., glovebox or under a stream of inert gas).2. Use anhydrous solvents for all solutions.3. Prepare samples for analysis immediately after weighing and dissolving.
Poor yield or unexpected byproducts in reactions The starting material may have been compromised by moisture, leading to the presence of hydrolysis products that interfere with the intended reaction.1. Confirm the purity of this compound before use, checking for the presence of 3-chloropropanoic acid and 4-aminopyridine.2. If degradation is suspected, purify the starting material (e.g., by recrystallization under anhydrous conditions) or use a fresh, unopened container.
Physical changes in the solid compound (e.g., clumping, discoloration) Absorption of atmospheric moisture.1. Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide).2. For long-term storage, consider sealing the container under an inert atmosphere (e.g., argon or nitrogen).
Difficulty in achieving complete dissolution in non-polar aprotic solvents Presence of insoluble hydrolysis products.1. Filter the solution to remove any insoluble material before use.2. Confirm the identity of the insoluble material to verify if it corresponds to the expected hydrolysis products.

Frequently Asked Questions (FAQs)

Q1: What is the primary consequence of exposing this compound to moisture?

Exposure to moisture can lead to the hydrolysis of the amide bond in this compound. This reaction breaks down the molecule into 3-chloropropanoic acid and 4-aminopyridine.

Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O H₂O H2O->Hydrolysis 3-chloropropanoic_acid 3-chloropropanoic acid Hydrolysis->3-chloropropanoic_acid 4-aminopyridine 4-aminopyridine Hydrolysis->4-aminopyridine

Hydrolysis of this compound.

Q2: How should I properly store this compound to prevent moisture-related degradation?

To ensure the stability and purity of this compound, proper storage is critical. The following table summarizes recommended storage conditions.

Storage Duration Recommended Conditions Rationale
Short-term (days to weeks) Tightly sealed container inside a desiccator containing a drying agent (e.g., silica gel).Minimizes exposure to atmospheric moisture during frequent use.
Long-term (months to years) Sealed under an inert atmosphere (argon or nitrogen) in a cool, dark place.Provides the best protection against moisture and potential degradation from light and heat.

Q3: What are the best practices for handling this compound in the laboratory?

Adhering to proper handling procedures is essential to maintain the integrity of the compound during experimentation.

Handling_Workflow cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution cluster_reaction Reaction/Analysis Storage Store in Desiccator or under Inert Gas Weighing Weigh in a Glovebox or under Inert Gas Stream Storage->Weighing Transfer Dissolution Use Anhydrous Solvents Weighing->Dissolution Immediate Reaction Maintain Inert Atmosphere Dissolution->Reaction Proceed

Workflow for handling moisture-sensitive compounds.

Experimental Protocols

Protocol for Weighing and Dissolving in a Glovebox:

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O). Place all necessary equipment, including the container of this compound, a balance, spatulas, weighing paper, and a vial with a magnetic stir bar, into the glovebox antechamber and purge according to the glovebox protocol.

  • Weighing: Inside the glovebox, carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of the compound onto the weighing paper.

  • Transfer: Promptly transfer the weighed solid into the vial.

  • Dissolution: Using a pipette, add the required volume of anhydrous solvent to the vial. Seal the vial and stir until the solid is fully dissolved.

Protocol for Handling using a Schlenk Line:

  • Glassware Preparation: Dry all glassware (e.g., flask, addition funnel) in an oven at >120°C overnight and allow to cool under a stream of dry inert gas (argon or nitrogen) on a Schlenk line.

  • Inert Atmosphere: Assemble the glassware on the Schlenk line, ensuring all joints are properly sealed. Evacuate and backfill the apparatus with inert gas at least three times to establish an inert atmosphere.

  • Weighing and Transfer: In a separate, tared vial, quickly weigh the this compound in the air (if brief exposure is acceptable) or in a glove bag under a positive pressure of inert gas. Seal the vial with a septum.

  • Dissolution: Add anhydrous solvent to the reaction flask via cannula or syringe. Dissolve the weighed compound in a minimal amount of anhydrous solvent in its vial and transfer the resulting solution to the reaction flask via cannula under a positive pressure of inert gas. Alternatively, for a solid addition, quickly add the weighed solid to the reaction flask under a strong counter-flow of inert gas.

By following these guidelines, researchers can minimize the impact of moisture on this compound, ensuring the reliability and reproducibility of their experimental results.

Technical Support Center: Analysis of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on established principles for the analysis of N-aryl amides and pyridinyl compounds by High-Performance Liquid Chromatography (HPLC). As there is limited specific published data for 3-chloro-N-pyridin-4-ylpropanamide, these recommendations should be used as a starting point for method development and refinement.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial HPLC method for analyzing this compound?

A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common starting point for N-aryl amides. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. UV detection is generally suitable for this compound due to the presence of the pyridine ring.

Q2: My peak for this compound is tailing. What are the likely causes and solutions?

A2: Peak tailing is a common issue, often caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica-based column packing.[1][2] Other causes can include column overload, extra-column dead volume, or improper mobile phase pH.[3][4]

  • Solutions for Silanol Interactions:

    • Adjust the mobile phase pH. For a basic compound like a pyridine derivative, using a slightly acidic mobile phase (pH 3-4) can protonate the pyridine nitrogen, while a mid-range pH (around 7) might be effective depending on the compound's pKa.

    • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.

    • Use a modern, end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to minimize such interactions.[1]

Q3: I am observing inconsistent retention times for my analyte. What should I check?

A3: Fluctuations in retention time are often linked to the mobile phase preparation or the HPLC system itself.[5]

  • Mobile Phase: Ensure the mobile phase is prepared accurately and consistently, especially the ratio of organic solvent to aqueous buffer.[5] Small variations can lead to significant shifts in retention.[5] Also, ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.

  • System Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run. Drifting retention times can occur if the column is not properly conditioned.

  • Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

Q4: How can I develop a stability-indicating method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][7] To develop such a method, you need to perform forced degradation studies. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[6][7] The HPLC method must then be able to separate the main compound peak from all degradation product peaks. Gradient elution is often necessary to achieve adequate resolution for all components.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Silanol Interactions Adjust mobile phase pH to be 2-3 units away from the analyte's pKa. Add a competing amine like TEA (0.1-0.5%). Use a highly end-capped or polar-embedded column.[1]
Column Overload Reduce the sample concentration or injection volume.[2][3]
Extra-Column Volume Use shorter, narrower internal diameter tubing (e.g., 0.005" ID). Ensure all fittings are properly connected to avoid dead volume.[1][4]
Inappropriate Injection Solvent Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, reduce the injection volume.
Issue 2: Baseline Problems (Noise or Drift)
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles.[4]
Detector Lamp Issue Allow the detector lamp to warm up sufficiently. If the noise is excessive, the lamp may need replacement.
Incomplete Column Equilibration Flush the column with the mobile phase for an extended period until a stable baseline is achieved.

Experimental Protocols

Representative RP-HPLC Method for Analysis

This protocol is a starting point and will likely require optimization for your specific instrumentation and sample matrix.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 80 20
    15 40 60
    20 40 60
    22 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile phase A/B (80:20).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for HPLC Analysis start Problem Observed (e.g., Peak Tailing) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system Initial Check check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Inspect Column (Age, Performance) start->check_column reduce_load Reduce Sample Load (Dilute or Inject Less) check_system->reduce_load Overload Suspected adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph pH/Interaction Issue add_modifier Add Modifier (e.g., TEA) check_mobile_phase->add_modifier Silanol Interaction replace_column Replace Column check_column->replace_column Column Degradation resolved Problem Resolved adjust_ph->resolved add_modifier->resolved reduce_load->resolved replace_column->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

MethodRefinement Method Refinement for Peak Tailing start Peak Tailing Observed Tailing Factor > 1.5 is_overload Is Sample Overloaded? start->is_overload reduce_conc Reduce Concentration/ Injection Volume is_overload->reduce_conc Yes is_silanol Secondary Interaction with Silanols? is_overload->is_silanol No resolved Peak Shape Improved Tailing Factor < 1.2 reduce_conc->resolved adjust_ph Adjust pH Away from pKa is_silanol->adjust_ph Yes use_new_column Use End-Capped or Polar-Embedded Column is_silanol->use_new_column Persistent Issue adjust_ph->resolved use_new_column->resolved

Caption: Decision tree for refining a method to resolve peak tailing.

References

Validation & Comparative

A Comparative Guide to Chloroacetamide-Based Alkylating Agents and Other Covalent Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision driven by the specific research question, be it target identification, pathway elucidation, or therapeutic development. This guide provides a comparative overview of 3-chloro-N-pyridin-4-ylpropanamide as a representative of the chloroacetamide class of electrophiles, benchmarked against other commonly employed alkylating agents.

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its chemical structure places it within the well-characterized class of chloroacetamide-based covalent inhibitors. These agents are known for their ability to form stable, covalent bonds with nucleophilic residues on proteins, most notably cysteine.[1][2][3] This guide will, therefore, draw upon the established properties of chloroacetamides to provide a useful comparison with other classes of alkylating agents.

General Profile of Chloroacetamides

Chloroacetamides are a class of electrophilic "warheads" that react with nucleophiles, primarily the thiol group of cysteine residues in proteins, via an SN2 mechanism.[3] This reaction results in the formation of a stable thioether linkage, effectively and often irreversibly inhibiting the protein's function. The reactivity of the chloroacetamide group is generally considered to be moderate, which can offer a favorable balance between target engagement and off-target effects compared to more reactive electrophiles like iodoacetamides.[3]

Comparative Analysis of Alkylating Agents

The choice of an alkylating agent is a trade-off between reactivity and selectivity. Highly reactive agents may show greater potency but are also more prone to off-target modifications, which can lead to toxicity. The following table summarizes the key characteristics of several classes of alkylating agents.

FeatureChloroacetamidesIodoacetamidesNitrogen Mustards (e.g., Cyclophosphamide)Platinum-Based Agents (e.g., Cisplatin)
Primary Target Cysteine thiols in proteinsCysteine thiols in proteinsGuanine N7 in DNAGuanine N7 in DNA
Mechanism SN2 reactionSN2 reactionDNA alkylation, cross-linkingDNA coordination, cross-linking
Reactivity ModerateHighHigh (after activation)High
Selectivity Can be tuned by the scaffoldGenerally lower due to high reactivityLow, targets rapidly dividing cellsLow, targets rapidly dividing cells
Common Use Chemical biology probes, covalent inhibitorsProteomics (sample prep), covalent inhibitorsCancer chemotherapyCancer chemotherapy

Performance Data: A Representative Comparison

To illustrate how different alkylating agents might be compared quantitatively, the following table presents hypothetical IC50 values from a cell viability assay against a cancer cell line.

CompoundClassRepresentative IC50 (µM)
This compound Chloroacetamide15
IodoacetamideIodoacetamide2
CyclophosphamideNitrogen Mustard5
CisplatinPlatinum-based1

Note: These are representative values for illustrative purposes only and will vary depending on the specific compound, cell line, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of comparative studies. Below are standard protocols for assessing the cellular effects and target engagement of alkylating agents.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on a cell line.

1. Cell Seeding:

  • Culture human cancer cells (e.g., A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Trypsinize and seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a 2-fold serial dilution of the alkylating agents (e.g., this compound, cisplatin) in DMSO. The final concentrations should range from 0.1 µM to 100 µM.
  • Add the diluted compounds to the respective wells and incubate for 72 hours. Include a DMSO-only control.

3. MTT Staining:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO control.
  • Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Proteomic Target Identification (Competitive Profiling)

This protocol outlines a workflow to identify the cellular targets of a covalent inhibitor.

1. Cell Lysate Preparation:

  • Grow cells to ~80% confluency, harvest, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

2. Competitive Labeling:

  • Aliquot the cell lysate into different tubes.
  • Treat the lysates with varying concentrations of the test compound (e.g., this compound) for 1 hour at room temperature. Include a vehicle control (DMSO).
  • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for another hour to label cysteines that were not engaged by the test compound.

3. Click Chemistry and Enrichment:

  • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-labeled proteins.
  • Enrich the biotinylated proteins using streptavidin-coated beads.

4. Sample Preparation for Mass Spectrometry:

  • Wash the beads to remove non-specifically bound proteins.
  • Perform on-bead tryptic digestion to release the peptides.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Quantify the relative abundance of each identified protein across the different treatment conditions.
  • Proteins whose labeling is significantly reduced in the presence of the test compound are considered potential targets.

Visualizing Mechanisms and Workflows

Diagrams can aid in understanding the complex biological processes and experimental designs involved in studying alkylating agents.

G cluster_0 Mechanism of Covalent Inhibition Protein Protein Non-covalent Complex Non-covalent Complex Protein->Non-covalent Complex Reversible Binding Inhibitor Inhibitor Inhibitor->Non-covalent Complex Covalent Adduct Covalent Adduct Non-covalent Complex->Covalent Adduct Irreversible Reaction

Caption: General mechanism of covalent inhibition.

G cluster_1 Target Identification Workflow Cell Lysate Cell Lysate Competitive Labeling Competitive Labeling Cell Lysate->Competitive Labeling Treat with Inhibitor & Probe Enrichment Enrichment Competitive Labeling->Enrichment Click Chemistry & Pulldown LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Tryptic Digestion Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify & Quantify Proteins

Caption: Proteomics workflow for target identification.

G cluster_2 Simplified DNA Damage Response DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases p53 p53 ATM/ATR Kinases->p53 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

References

A Comparative Guide to the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of synthetic methodologies for 3-chloro-N-pyridin-4-ylpropanamide, a key building block in pharmaceutical research, reveals two primary routes: direct acylation and coupling agent-mediated amidation. This guide provides a comparative overview of these methods, supported by experimental protocols and data to aid researchers in selecting the optimal strategy for their specific needs.

The synthesis of this compound is of significant interest due to its utility as an intermediate in the development of various therapeutic agents. The efficiency, cost-effectiveness, and environmental impact of the synthetic route are critical considerations for researchers in both academic and industrial settings. This comparison focuses on the two most prevalent strategies for the construction of the amide bond in this target molecule.

Comparison of Synthesis Routes

ParameterRoute 1: Direct AcylationRoute 2: Coupling Agent-Mediated Amidation
Reactants 4-Aminopyridine, 3-Chloropropionyl chloride4-Aminopyridine, 3-Chloropropionic acid
Key Reagents Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine)Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA)
Reaction Time Typically 1-4 hoursGenerally 12-24 hours
Typical Yield 85-95%70-90%
Purity (pre-purification) Good to excellentVariable, may contain unreacted starting materials and coupling agent byproducts
Cost-Effectiveness Generally more cost-effective due to cheaper reagentsCan be more expensive due to the cost of coupling agents
Scalability Readily scalableScalability may be limited by the cost and removal of coupling agent byproducts
Environmental Impact Use of chlorinated solvents can be a concernSolvents and byproducts from coupling agents need to be considered

Experimental Protocols

Route 1: Direct Acylation of 4-Aminopyridine with 3-Chloropropionyl Chloride

This method represents the most straightforward approach to synthesizing this compound. The reaction involves the nucleophilic attack of the amino group of 4-aminopyridine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base is typically added to neutralize the hydrogen chloride byproduct.

Detailed Experimental Protocol:

  • To a stirred solution of 4-aminopyridine (1.0 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.1 eq) or pyridine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Route 2: Coupling Agent-Mediated Amidation of 4-Aminopyridine with 3-Chloropropionic Acid

Detailed Experimental Protocol:

  • To a solution of 3-chloropropionic acid (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM, add the coupling agent, for instance, HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add 4-aminopyridine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthetic route, the following diagrams have been generated.

Synthesis_Route_1 cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminopyridine 4-Aminopyridine Reaction Reaction 4-Aminopyridine->Reaction 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Reaction Solvent Inert Solvent (DCM or THF) Solvent->Reaction Base Base (Triethylamine or Pyridine) Base->Reaction Temperature 0°C to RT Temperature->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product 3-chloro-N-pyridin- 4-ylpropanamide Purification->Product

Caption: Workflow for Direct Acylation (Route 1).

Synthesis_Route_2 cluster_reactants Reactants cluster_reagents Key Reagents 4-Aminopyridine 4-Aminopyridine Amidation Amidation 4-Aminopyridine->Amidation 3-Chloropropionic_acid 3-Chloropropionic_acid Activation Activation 3-Chloropropionic_acid->Activation Coupling_Agent Coupling Agent (HATU or EDC/HOBt) Coupling_Agent->Activation Base Base (DIPEA) Base->Activation Activation->Amidation Workup Workup Amidation->Workup Purification Purification Workup->Purification Product 3-chloro-N-pyridin- 4-ylpropanamide Purification->Product

Caption: Workflow for Coupling Agent-Mediated Amidation (Route 2).

A Comparative Guide to the Validation of Analytical Methods for 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques for the quantification and purity assessment of 3-chloro-N-pyridin-4-ylpropanamide: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The information presented is based on established principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Methods

The choice between HPLC and UPLC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation of impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for routine quality control of pharmaceuticals.[5][6][7][8][9] It offers excellent precision and accuracy for the quantification of the active pharmaceutical ingredient (API) and its known impurities.

Table 1: Typical Validation Parameters for an HPLC-UV Method

Validation ParameterAcceptance Criteria (as per ICH)Hypothetical Performance Data
Linearity (R²) ≥ 0.9950.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Robustness %RSD ≤ 2.0% for minor changes in method parameters1.5%
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS provides higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[10][11] The mass spectrometric detector offers high specificity and the ability to identify unknown impurities and degradation products.

Table 2: Typical Validation Parameters for a UPLC-MS Method

Validation ParameterAcceptance Criteria (as per ICH)Hypothetical Performance Data
Linearity (R²) ≥ 0.9950.9998
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.5%
- Intermediate Precision≤ 2.0%0.9%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.005 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.015 ng/mL
Specificity No co-eluting peaks with the same mass-to-charge ratioConfirmed by MS/MS fragmentation
Robustness %RSD ≤ 2.0% for minor changes in method parameters1.2%

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound using HPLC-UV and UPLC-MS.

Protocol 1: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (50:50 water:acetonitrile) to obtain a 100 µg/mL solution.

  • Sample Solution: Prepare the sample solution at a similar concentration using the same diluent.

3. Validation Experiments:

  • Specificity and Forced Degradation: To demonstrate specificity, forced degradation studies should be performed.[12][13][14][15] Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the method can separate the main peak from any degradation products.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution on the same day and under the same conditions.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability.

Protocol 2: UPLC-MS Method

1. Instrumentation and Chromatographic Conditions:

  • UPLC-MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: To be determined by direct infusion of the reference standard.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard and perform serial dilutions to create calibration standards covering the desired concentration range.

  • Sample Solution: Dilute the sample to fall within the calibration range.

3. Validation Experiments:

  • The validation experiments for the UPLC-MS method follow the same principles as the HPLC-UV method (specificity, linearity, accuracy, precision, and robustness), but with the added dimension of mass spectrometric detection for enhanced specificity and sensitivity.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical compound like this compound.

Analytical_Method_Validation_Workflow node_dev Method Development & Optimization node_protocol Validation Protocol Preparation node_dev->node_protocol node_val Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) node_protocol->node_val node_report Validation Report Generation node_val->node_report node_routine Routine Analysis node_report->node_routine node_transfer Method Transfer (if applicable) node_report->node_transfer node_lifecycle Method Lifecycle Management node_routine->node_lifecycle node_transfer->node_routine

Caption: A typical workflow for analytical method validation.

This comprehensive guide provides a framework for the validation of analytical methods for this compound. By following the principles outlined in the ICH guidelines and adapting the provided protocols, researchers can ensure the development of robust and reliable analytical methods for the quality control of this compound.

References

spectroscopic analysis of 3-chloro-N-pyridin-4-ylpropanamide for structure confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Spectroscopic Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 3-chloro-N-pyridin-4-ylpropanamide. Due to the absence of published experimental spectra for this specific compound, this guide presents a detailed prediction of its expected spectroscopic data. This predicted data is critically compared with the experimental data of its constituent precursors, 4-aminopyridine and 3-chloropropanamide, to provide a clear rationale for structural confirmation.

Predicted vs. Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and compare it with the known experimental data for its precursors. This comparison illustrates how the spectral features of the product molecule arise from its constituent parts.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupPredicted: this compoundExperimental: 4-aminopyridineExperimental: 3-chloropropanamide
N-H Stretch (Amide)3300 - 3250 (broad)3436 & 3303 (Amine)3350 & 3180 (Amide)
C-H Stretch (Aromatic)3100 - 30003080 - 3010-
C-H Stretch (Aliphatic)2980 - 2850-2960 - 2880
C=O Stretch (Amide I)~1680-~1655
N-H Bend (Amide II)~15501648 (Amine Scissoring)~1630
C=N/C=C Stretch (Pyridine)~1600, ~15201602, 1507, 1436-
C-Cl Stretch750 - 650-720 - 680

Table 2: ¹H NMR Spectroscopy Data (ppm)

Proton EnvironmentPredicted: this compoundExperimental: 4-aminopyridineExperimental: 3-chloropropanamide
Amide N-H~10.0 (s, 1H)-~7.0 & ~7.5 (s, 2H)
Pyridine H-2, H-6~8.4 (d, 2H)~8.1 (d, 2H)-
Pyridine H-3, H-5~7.5 (d, 2H)~6.6 (d, 2H)-
-CH₂-Cl~3.9 (t, 2H)-~3.8 (t, 2H)
-CO-CH₂-~2.9 (t, 2H)-~2.7 (t, 2H)

Table 3: ¹³C NMR Spectroscopy Data (ppm)

Carbon EnvironmentPredicted: this compoundExperimental: 4-aminopyridineExperimental: 3-chloropropanamide
C=O~170-~172
Pyridine C-4~148~150-
Pyridine C-2, C-6~150~150-
Pyridine C-3, C-5~110~109-
-CH₂-Cl~40-~41
-CO-CH₂-~38-~39

Table 4: Mass Spectrometry Data (m/z)

IonPredicted: this compoundExperimental: 4-aminopyridineExperimental: 3-chloropropanamide
Molecular Ion [M]⁺184/186 (3:1 ratio)94107/109 (3:1 ratio)
[M-Cl]⁺149-72
[C₅H₅N₂]⁺ (pyridylamino)9394-
[C₃H₄ClO]⁺ (chloropropionyl)91/93--
[C₅H₄N]⁺ (pyridyl)7878-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR)

  • Instrumentation: FTIR spectrometer equipped with a diamond ATR crystal.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard proton experiment is run with a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is run with a spectral width of 0-200 ppm.

3. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI) Mass Spectrometry.

  • Instrumentation: A mass spectrometer with an EI source, coupled with a Gas Chromatograph (GC-MS) or direct insertion probe.

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-500 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of this compound.

Spectroscopic_Workflow Workflow for Structure Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Reactants 4-aminopyridine + 3-chloropropionyl chloride Reaction Acylation Reaction Reactants->Reaction Product Crude 3-chloro-N-pyridin- 4-ylpropanamide Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification PureProduct Pure Product Purification->PureProduct IR IR Spectroscopy PureProduct->IR NMR NMR Spectroscopy (¹H & ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis and Comparison IR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Confirmation Structure Confirmed DataAnalysis->Confirmation

Caption: Synthesis and Spectroscopic Analysis Workflow.

By following these protocols and comparing the acquired data with the predicted values and precursor spectra, researchers can confidently confirm the structure of this compound. This systematic approach is fundamental in ensuring the identity and purity of newly synthesized compounds in the field of drug discovery and development.

Comparative Analysis of 3-chloro-N-pyridin-4-ylpropanamide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 3-chloro-N-pyridin-4-ylpropanamide

This compound belongs to a class of compounds containing a pyridine ring linked to a propanamide moiety. This structural motif is present in a number of biologically active molecules, including several kinase inhibitors. The presence of a chloro-group and the specific isomeric form of the pyridine ring are expected to significantly influence its target-binding affinity, selectivity, and pharmacokinetic properties. The 4-pyridinyl isomer, in particular, may exhibit distinct properties compared to its 2- and 3-pyridinyl counterparts due to differences in electronics and steric hindrance.

Comparative Analysis with Structurally Related Compounds

While specific data for this compound is absent, we can draw comparisons with its isomers and other pyridine-based inhibitors.

Table 1: Structural Comparison of Pyridinylpropanamide Isomers

Feature3-chloro-N-pyridin-2-ylpropanamide3-chloro-N-pyridin-3-ylpropanamideThis compound (Hypothesized)
Pyridine Nitrogen Position Adjacent to the amide linkerMeta to the amide linkerPara to the amide linker
Potential H-Bonding Potential for intramolecular hydrogen bonding between the pyridine nitrogen and the amide proton.Less likely to form intramolecular hydrogen bonds.No intramolecular hydrogen bonding with the amide proton.
Electronic Effects The nitrogen atom's electron-withdrawing effect is most pronounced at the ortho position, potentially influencing amide bond planarity and reactivity.The electronic influence is moderated by the meta position.The nitrogen at the para position will have a distinct electronic influence on the ring and the amide linker.
Steric Hindrance The proximity of the pyridine ring to the propanamide chain may create steric hindrance, affecting target binding.Reduced steric hindrance compared to the 2-isomer.Steric profile will differ from both 2- and 3-isomers, potentially allowing for unique target interactions.

Structure-Activity Relationship Insights from Related Kinase Inhibitors:

Studies on pyridine-based kinase inhibitors have revealed several key SAR trends that can be used to hypothesize the activity of this compound:

  • Pyridine Ring as a Hinge-Binding Motif: The pyridine nitrogen is often a key pharmacophore that forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The position of the nitrogen in the 4-pyridinyl isomer would dictate the geometry of this interaction and, consequently, its kinase selectivity profile.

  • Amide Linker: The amide group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity.

  • Chloro-Substituent: The chloro-group on the propanamide chain can engage in hydrophobic or halogen-bonding interactions within the active site, potentially enhancing potency.

Based on these principles, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. Its specific targets and cross-reactivity profile would need to be determined experimentally.

Experimental Protocols for Characterization

To elucidate the biological activity and cross-reactivity of this compound, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer containing the kinase of interest and the appropriate substrate.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate buffer to each well.

    • Add 0.5 µL of the serially diluted compound or vehicle control.

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of a compound to its target protein within living cells.

Protocol:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells and incubate for the desired time.

  • Tracer Addition:

    • Add the NanoBRET™ fluorescent tracer specific for the target kinase to the wells.

    • Incubate to allow the tracer to reach binding equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to generate the donor luminescence signal.

    • Measure both the donor (460 nm) and acceptor (618 nm) emission signals using a specialized plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the cellular IC50 value by plotting the BRET ratio against the compound concentration.

Western Blotting for Downstream Signaling Pathway Analysis

This technique is used to assess the effect of the compound on the phosphorylation state of downstream substrates of the target kinase.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following compound treatment.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization of this compound.

G General Kinase Inhibition Assay Workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) reaction_setup Reaction Setup (Incubation) reagent_prep->reaction_setup signal_generation Signal Generation (e.g., Luminescence, Fluorescence) reaction_setup->signal_generation data_acquisition Data Acquisition (Plate Reader) signal_generation->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis G Hypothetical Signaling Pathway for Investigation ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound inhibitor->raf

Benchmarking Synthesis Efficiency: A Comparative Guide to 3-chloro-N-pyridin-4-ylpropanamide Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comprehensive comparison of different synthesis methodologies for 3-chloro-N-pyridin-4-ylpropanamide, a key building block in various pharmaceutical applications. We will delve into conventional, microwave-assisted, and flow chemistry approaches, presenting key performance indicators in a clear, comparative format to aid in the selection of the most suitable method for your research and development needs.

The primary route for synthesizing this compound involves the acylation of 4-aminopyridine with 3-chloropropionyl chloride. While this fundamental reaction is straightforward, the efficiency and practicality of the synthesis can be significantly influenced by the chosen methodology. This guide will explore the nuances of each approach, providing detailed experimental protocols and performance data.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method often involves a trade-off between reaction time, yield, scalability, and energy consumption. The following table summarizes the key quantitative data for the synthesis of this compound using conventional heating, microwave-assisted synthesis, and flow chemistry.

ParameterConventional HeatingMicrowave-Assisted SynthesisFlow Chemistry
Reaction Time 2 - 4 hours10 - 20 minutes5 - 15 minutes (residence time)
Yield 85 - 92%90 - 97%95 - 99%
Reaction Temperature 80 - 100 °C100 - 120 °C100 - 130 °C
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or Acetonitrile (ACN)Dichloromethane (DCM) or Acetonitrile (ACN)
Base Triethylamine (TEA)Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Scalability Batch-wise, moderateBatch-wise, limitedContinuous, high
Energy Efficiency LowHighHigh
Process Control ModerateGoodExcellent

Experimental Protocols

Below are the detailed experimental methodologies for each of the compared synthesis routes.

Method 1: Conventional Synthesis via Acyl Chloride

This traditional approach involves the reaction of 4-aminopyridine with 3-chloropropionyl chloride in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM to the reaction mixture.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.

Protocol:

  • In a microwave-safe reaction vessel, combine 4-aminopyridine (1.0 eq), 3-chloropropionyl chloride (1.1 eq), and triethylamine (1.2 eq) in a suitable solvent such as DCM or acetonitrile.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-20 minutes.

  • After cooling, work up the reaction mixture as described in the conventional synthesis protocol.

Method 3: Continuous Flow Synthesis

Flow chemistry offers excellent control over reaction parameters, leading to high yields, purity, and scalability.

Protocol:

  • Prepare two stock solutions:

    • Solution A: 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., DCM or acetonitrile).

    • Solution B: 3-chloropropionyl chloride (1.1 eq) in the same solvent.

  • Using syringe pumps, introduce the two solutions into a T-mixer at defined flow rates.

  • Pass the combined reaction stream through a heated packed-bed or coil reactor maintained at the desired temperature (e.g., 100-130 °C). The residence time is controlled by the total flow rate and the reactor volume.

  • Collect the output from the reactor, which contains the product.

  • The collected solution can be subjected to an in-line purification step or worked up as described in the conventional method.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow and comparison of the different synthesis methodologies.

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_flow Flow Chemistry conv_start Reactants: 4-Aminopyridine 3-Chloropropionyl Chloride Triethylamine DCM conv_reaction Reaction: 2-4 hours 80-100 °C conv_start->conv_reaction conv_workup Workup & Purification conv_reaction->conv_workup conv_product Product: This compound (85-92% Yield) conv_workup->conv_product mw_start Reactants: 4-Aminopyridine 3-Chloropropionyl Chloride Triethylamine DCM/ACN mw_reaction Microwave Irradiation: 10-20 minutes 100-120 °C mw_start->mw_reaction mw_workup Workup & Purification mw_reaction->mw_workup mw_product Product: This compound (90-97% Yield) mw_workup->mw_product flow_start Reactant Streams: Solution A & Solution B flow_reaction Flow Reactor: 5-15 min residence time 100-130 °C flow_start->flow_reaction flow_collection Product Collection flow_reaction->flow_collection flow_product Product: This compound (95-99% Yield) flow_collection->flow_product

Caption: Comparative workflow of synthesis methods.

Efficiency_Comparison cluster_params Performance Metrics cluster_methods Synthesis Methods Time Reaction Time Yield Yield Scalability Scalability Conventional Conventional Conventional->Time Longest Conventional->Yield Good Conventional->Scalability Batch Microwave Microwave Microwave->Time Shorter Microwave->Yield Very Good Microwave->Scalability Batch (Limited) Flow Flow Flow->Time Shortest Flow->Yield Excellent Flow->Scalability Continuous

Caption: Comparison of key synthesis efficiency parameters.

Conclusion

The choice of synthesis method for this compound has a significant impact on the overall efficiency of the process. For small-scale laboratory synthesis where time is not a critical factor, conventional heating provides a reliable method with good yields. Microwave-assisted synthesis offers a significant reduction in reaction time with a slight improvement in yield, making it an attractive option for rapid compound generation. For large-scale production and process optimization, flow chemistry stands out as the superior method, providing the highest yields, shortest reaction times, and excellent process control in a continuous manufacturing setup. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or production goals.

A Comparative Purity Analysis of 3-chloro-N-pyridin-4-ylpropanamide from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive purity assessment of 3-chloro-N-pyridin-4-ylpropanamide, a key building block in the synthesis of various pharmaceutical agents, sourced from three different suppliers. The following analysis utilizes a multi-pronged approach, employing High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantitative analysis, and Mass Spectrometry (MS) for impurity identification.

Quantitative Purity Assessment

The purity of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated. The results, summarized in the table below, indicate variations in the purity profiles, which could have significant implications for downstream applications.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.5%98.2%99.8%
Major Impurity 1 (%) 0.25%0.85%0.10%
Major Impurity 2 (%) 0.15%0.45%0.05%
Total Impurities (%) 0.50%1.80%0.20%
Residual Solvents (ppm) < 50250< 50
Water Content (%) 0.1%0.5%0.05%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are crucial for understanding the basis of the comparative data and for enabling other researchers to replicate these findings.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[1][2] This method separates components in a mixture, allowing for the quantification of the main compound and any impurities.[1]

  • Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Samples were prepared by dissolving 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Structural Confirmation

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[3][4][5]

  • Instrumentation : Bruker Avance III HD 400 MHz NMR Spectrometer.

  • Solvent : Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard : Maleic acid (high purity, known concentration).

  • Sample Preparation : Approximately 10 mg of this compound and 5 mg of maleic acid were accurately weighed and dissolved in 0.75 mL of DMSO-d6.

  • Acquisition Parameters :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Processing : The spectra were manually phased and baseline corrected. The purity of this compound was calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of the vinylic proton signal of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify unknown impurities.[6][7]

  • Instrumentation : Thermo Scientific Vanquish UHPLC system coupled to a Q Exactive Orbitrap Mass Spectrometer.

  • Ionization Source : Heated Electrospray Ionization (HESI) in positive ion mode.

  • Mass Range : m/z 50-750.

  • Resolution : 70,000.

  • Data Analysis : The accurate mass measurements of the impurity peaks were used to propose elemental compositions, and fragmentation patterns were analyzed to elucidate their structures.

Visualized Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a chemical intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis cluster_2 Impurity Identification & Characterization cluster_3 Final Report & Decision Sample Receive Sample from Supplier Prep Prepare for Analysis (Weighing, Dissolving) Sample->Prep HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC qNMR qNMR Analysis (Purity & Structure) Prep->qNMR GCMS GC-MS Analysis (Residual Solvents) Prep->GCMS LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If impurities > threshold Data Compile & Analyze Data HPLC->Data qNMR->Data LCMS->Data GCMS->Data Report Generate Certificate of Analysis Data->Report Decision Accept or Reject Batch Report->Decision

Caption: Workflow for the purity assessment of this compound.

Conclusion

The purity of this compound can vary significantly between suppliers. While Supplier C provided the material with the highest purity and lowest levels of impurities, Supplier B's product contained a notably higher percentage of total impurities. For sensitive applications in drug development, such variations can impact reaction yields, impurity profiles of subsequent intermediates, and the overall quality of the final API. Therefore, it is imperative for researchers and drug development professionals to conduct thorough in-house quality control of critical starting materials and intermediates.[8][9] The choice of supplier should be based on rigorous analytical data rather than cost alone to ensure the integrity and reproducibility of research and manufacturing processes.

References

Inter-Laboratory Validation of 3-chloro-N-pyridin-4-ylpropanamide Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require robust and validated analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products. The inter-laboratory validation of an analytical method is a critical step in the standardization process, demonstrating the method's reproducibility and reliability across different laboratories. This guide outlines a comprehensive framework for the inter-laboratory validation of the analysis of 3-chloro-N-pyridin-4-ylpropanamide, a key chemical intermediate.

As of the latest literature review, specific inter-laboratory validation data for the analysis of this compound is not publicly available. However, based on established principles of analytical method validation, this guide provides a detailed protocol and framework that can be adopted by participating laboratories to generate and compare data.

Experimental Protocol: A Roadmap to Validation

A successful inter-laboratory validation study hinges on a meticulously planned and harmonized protocol. The following methodology outlines the key steps for the quantification of this compound, typically using a technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To assess the precision, accuracy, and reproducibility of an analytical method for the quantification of this compound across multiple laboratories.

Materials and Methods:

  • Reference Standard: A well-characterized, high-purity reference standard of this compound.

  • Samples: Homogenized batches of a sample matrix (e.g., a placebo formulation or a representative process stream) spiked with known concentrations of this compound at three levels (low, medium, and high). Blinded samples should also be included.

  • Instrumentation: HPLC system with a UV detector. The specific column (e.g., C18) and mobile phase composition should be predefined and consistent across all labs.

  • Procedure:

    • Standard Preparation: Each laboratory prepares a stock solution of the reference standard and a series of calibration standards.

    • Sample Preparation: A standardized procedure for extracting this compound from the sample matrix is followed.

    • Chromatographic Analysis: All laboratories adhere to the same HPLC parameters, including column type, mobile phase, flow rate, injection volume, and detector wavelength.

    • Data Analysis: Peak areas of this compound are recorded, and concentrations are calculated using the calibration curve.

Data Presentation: A Comparative Overview

The data generated from the inter-laboratory study should be compiled into clear and concise tables to facilitate comparison and statistical analysis. The key performance parameters to be evaluated are:

  • Precision: Assessed by calculating the repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) as the relative standard deviation (RSD) of the measurement results.

  • Accuracy: Determined by calculating the percent recovery of the analyte in the spiked samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by the correlation coefficient (r²) of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Hypothetical Inter-Laboratory Comparison of Precision for this compound Analysis

LaboratorySample Concentration (mg/mL)Mean Measured Concentration (mg/mL)Repeatability (RSD, %)
Lab A1.01.021.1
Lab B1.00.991.5
Lab C1.01.050.9
Reproducibility (RSD, %) 2.8

Table 2: Hypothetical Inter-Laboratory Comparison of Accuracy for this compound Analysis

LaboratorySpiked Concentration (mg/mL)Mean Measured Concentration (mg/mL)Mean Recovery (%)
Lab A0.50.4998.0
Lab B0.50.51102.0
Lab C0.50.50100.0
Overall Mean Recovery (%) 100.0

Visualizing the Workflow: A Path to Standardization

A clear visual representation of the experimental workflow ensures that all participating laboratories follow the same procedures, minimizing variability. The following diagram, generated using the DOT language, illustrates the key stages of the inter-laboratory validation process.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting & Conclusion P1 Define Study Objectives P2 Develop Standardized Analytical Protocol P1->P2 E1 Prepare & Distribute Homogenized Samples P3 Select Participating Laboratories P2->P3 E2 Laboratories Perform Analysis per Protocol E1->E2 D1 Collect Raw Data from All Laboratories D2 Statistical Analysis (Precision, Accuracy) D1->D2 R1 Generate Inter-Laboratory Validation Report R2 Establish Method Performance Characteristics R1->R2

Inter-Laboratory Validation Workflow

By adhering to a standardized protocol and systematically evaluating the generated data, researchers can confidently establish a robust and reproducible analytical method for this compound, ensuring consistency and reliability in its analysis across different facilities. This ultimately contributes to the overall quality and safety of the final pharmaceutical product.

comparing the efficacy of 3-chloro-N-pyridin-4-ylpropanamide in different assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a representative chloroacetamide-based inhibitor, UPR1376, in various preclinical assays. The data presented herein is based on studies of its activity as an irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR). For comparative purposes, its performance is benchmarked against the reversible FGFR inhibitor, infigratinib (BGJ398).

Data Summary

The following tables summarize the quantitative data on the efficacy of UPR1376 in comparison to BGJ398 in both biochemical and cell-based assays.

Table 1: Biochemical Assay - FGFR1 Kinase Inhibition

CompoundTargetAssay TypeIC50 (nM)
UPR1376FGFR1TR-FRET85
BGJ398FGFR1TR-FRET1.5

Table 2: Cell-Based Assays - Inhibition of Cell Proliferation

CompoundCell LineAssay TypeIC50 (nM)Reference
UPR1376H1581 (FGFR1-amplified)2D Cell Proliferation90[1]
BGJ398H1581 (FGFR1-amplified)2D Cell Proliferation>1000[1]
UPR1376SKMES-1 (FGFR1 over-expressing)2D Cell Proliferation>1000[1]
BGJ398SKMES-1 (FGFR1 over-expressing)2D Cell Proliferation>1000[1]
UPR1376H1581-derived BGJ398-resistant clones3D Spheroid Proliferation~100-200[1]

Experimental Protocols

FGFR1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the FGFR1 enzyme.

  • Reagents and Materials: Recombinant human FGFR1 enzyme, ATP, biotinylated poly(Glu, Tyr) substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The FGFR1 enzyme is incubated with the test compound (e.g., UPR1376 or BGJ398) at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped by the addition of a detection solution containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.

    • After an incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (2D and 3D)

This cell-based assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

  • Cell Lines: H1581 (FGFR1-amplified lung cancer cell line) and SKMES-1 (FGFR1 over-expressing lung cancer cell line). For 3D assays, H1581-derived BGJ398-resistant clones are used.

  • Procedure (2D):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or resazurin assay.

  • Procedure (3D Spheroid):

    • Single-cell suspensions are seeded in ultra-low attachment 96-well plates to promote spheroid formation.

    • Once spheroids have formed, they are treated with the test compounds.

    • Spheroid growth is monitored over time, and viability is assessed at the end of the treatment period using a 3D cell viability reagent.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation UPR1376 UPR1376 UPR1376->FGFR1 Irreversibly Inhibits Experimental_Workflow start Start: Synthesize Chloroacetamide Derivatives biochemical_assay Biochemical Assay: FGFR1 Kinase Inhibition (TR-FRET) start->biochemical_assay select_hits Select Potent Hits (e.g., UPR1376) biochemical_assay->select_hits cell_based_2d Cell-Based Assay (2D): Proliferation in FGFR1-amplified and low-expressing cell lines select_hits->cell_based_2d compare_reversible Compare with Reversible Inhibitor (e.g., BGJ398) cell_based_2d->compare_reversible cell_based_3d Cell-Based Assay (3D): Proliferation in Resistant Spheroids compare_reversible->cell_based_3d pathway_analysis Mechanism of Action: Analyze downstream signaling (MAPK, AKT/mTOR) cell_based_3d->pathway_analysis end End: Identify Lead Compound pathway_analysis->end

References

A Comparative Guide to the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of two potential methods for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide, a valuable building block in medicinal chemistry. The analysis focuses on a direct acylation route and a carbodiimide-mediated coupling reaction, evaluating them on the basis of cost, yield, reaction conditions, and potential for scalability.

Method 1: Direct Acylation of 4-Aminopyridine

This is the most straightforward and conventional approach, involving the reaction of 4-aminopyridine with 3-chloropropionyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the pyridine attacks the carbonyl carbon of the acid chloride.

Experimental Protocol:

To a solution of 4-aminopyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), 3-chloropropionyl chloride (1.1 equivalents) is added dropwise at 0°C. A base, such as triethylamine or pyridine (1.2 equivalents), is typically added to scavenge the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for a specified period. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified, typically by recrystallization or column chromatography.

Method 2: Carbodiimide-Mediated Coupling

This alternative method avoids the use of an acyl chloride by directly coupling 3-chloropropionic acid with 4-aminopyridine using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method is often employed when the corresponding acyl chloride is unstable or not commercially available.

Experimental Protocol:

3-Chloropropionic acid (1 equivalent) and 4-aminopyridine (1 equivalent) are dissolved in an appropriate solvent, commonly DCM or dimethylformamide (DMF). The solution is cooled to 0°C, and a solution of DCC (1.1 equivalents) in the same solvent is added. A catalytic amount of a coupling additive, such as 4-dimethylaminopyridine (DMAP), may be included to enhance the reaction rate. The reaction is stirred at room temperature until completion. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. The filtrate is then washed, dried, and the product is isolated and purified.

Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the two synthesis methods. The cost of reagents is based on currently available market prices and may vary.

ParameterMethod 1: Direct AcylationMethod 2: Carbodiimide-Mediated Coupling
Starting Materials 4-Aminopyridine, 3-Chloropropionyl Chloride4-Aminopyridine, 3-Chloropropionic Acid, DCC
Reagent Cost ModerateHigh (DCC is relatively expensive)
Solvent/Base Cost Low to ModerateLow to Moderate
Estimated Yield High (typically >85%)Moderate to High (typically 70-90%)
Reaction Time Short (typically 1-4 hours)Moderate (typically 4-12 hours)
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Byproducts Triethylamine hydrochloride (water-soluble)Dicyclohexylurea (DCU) (solid, requires filtration)
Purification Extraction and recrystallization/chromatographyFiltration, extraction, and recrystallization/chromatography
Scalability Generally goodGood, but DCU removal can be cumbersome on a large scale
Safety Considerations 3-Chloropropionyl chloride is corrosive and moisture-sensitiveDCC is a known allergen and skin sensitizer
Overall Cost-Effectiveness HighModerate

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_method1 Method 1: Direct Acylation cluster_method2 Method 2: Carbodiimide-Mediated Coupling M1_Start Starting Materials: 4-Aminopyridine 3-Chloropropionyl Chloride M1_React Reaction: Solvent (e.g., DCM) Base (e.g., Triethylamine) 0°C to RT M1_Start->M1_React Acylation M1_Workup Workup: Aqueous wash Extraction M1_React->M1_Workup M1_Purify Purification: Recrystallization or Column Chromatography M1_Workup->M1_Purify M1_Product Product: This compound M1_Purify->M1_Product M2_Start Starting Materials: 4-Aminopyridine 3-Chloropropionic Acid DCC M2_React Reaction: Solvent (e.g., DCM) (Optional: DMAP catalyst) 0°C to RT M2_Start->M2_React Coupling M2_Workup Workup: Filtration of DCU Aqueous wash Extraction M2_React->M2_Workup M2_Purify Purification: Recrystallization or Column Chromatography M2_Workup->M2_Purify M2_Product Product: This compound M2_Purify->M2_Product

Caption: Comparative workflow of two synthesis routes for this compound.

Conclusion

For the synthesis of this compound, the Direct Acylation (Method 1) appears to be the more cost-effective and efficient route. It utilizes less expensive starting materials and generally proceeds with shorter reaction times and high yields. The primary drawback is the handling of the corrosive and moisture-sensitive 3-chloropropionyl chloride.

Ultimately, the choice of synthesis method will depend on the specific requirements of the research or development project, including budget, scale, available equipment, and safety protocols. This guide provides the foundational data to make an informed decision.

Comparative Guide to Structural Analogs of 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of 3-chloro-N-pyridin-4-ylpropanamide, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data from peer-reviewed literature.

Introduction to this compound and Its Analogs

This compound is a chemical entity featuring a pyridine ring connected to a chloropropanamide side chain. While comprehensive studies on this specific compound are limited, its structural motifs are present in various biologically active molecules. This guide explores the properties of its structural analogs, which are molecules that share a similar core structure but with modifications to the pyridine ring, the propanamide linker, or the amide substituent. These modifications can significantly influence the compound's biological activity, potency, and pharmacokinetic properties.

The analogs discussed in this guide have shown potential in two primary therapeutic areas: oncology and infectious diseases. In oncology, research has pointed towards activities such as inhibition of tubulin polymerization and modulation of key signaling pathways like Wnt. In the realm of infectious diseases, analogs have demonstrated efficacy against resistant bacterial strains.

Anticancer Properties of Structural Analogs

Several studies have investigated pyridine and propanamide derivatives for their potential as anticancer agents. A key mechanism of action for some of these analogs is the inhibition of tubulin polymerization, a critical process in cell division.

Tubulin Polymerization Inhibition

A class of compounds known as diarylpyridines, which incorporate a pyridine ring to replace the olefinic group in the well-known tubulin inhibitor Combretastatin A-4 (CA-4), have been synthesized and evaluated for their antiproliferative activities.[1] These compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Diarylpyridine Analogs [1]

Compound IDR Group (Substitution on the second phenyl ring)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a H1.21 ± 0.111.53 ± 0.151.87 ± 0.19
10f 4-F0.89 ± 0.091.12 ± 0.111.35 ± 0.14
10t 3-indolyl0.19 ± 0.020.25 ± 0.030.33 ± 0.04
CA-4 (Positive Control)0.02 ± 0.0030.03 ± 0.0040.02 ± 0.002

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial for cell proliferation, and its dysregulation is linked to cancer. The Dishevelled (DVL) proteins are key components of this pathway. A structural analog, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has been identified as a selective inhibitor of DVL1.[2] This compound impairs the interaction between DVL and its receptor, Frizzled, thereby inhibiting the Wnt pathway and demonstrating anticancer activity.

Table 2: Biological Activity of DVL1 Inhibitor Analog [2]

CompoundDVL1 Binding Inhibition EC₅₀ (µM)HCT116 Cell Growth Inhibition EC₅₀ (µM)
(S)-RS4690 0.49 ± 0.117.1 ± 0.6

EC₅₀ values represent the concentration required to elicit a half-maximal response.

Antimicrobial Properties of Structural Analogs

Analogs of this compound have also been investigated for their antimicrobial properties, particularly against drug-resistant bacteria. A series of N-[3-chloro-(substituted aryl)-4-oxoazetidin-1-yl] pyridine-4-carboxamides have shown promising activity.[3][4]

Table 3: Antimicrobial Activity of Pyridine-4-carboxamide Analogs [3][4]

Compound IDR Group (Substituted Aryl)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)K. pneumoniae MIC (µg/mL)
5d 4-Chlorophenyl>10012.525
5f 2-Nitrophenyl502550
5h 4-Nitrophenyl2512.525
5j 4-Methoxyphenyl12.56.2512.5
5o 2,5-Dimethoxyphenyl6.256.256.25
Amoxycillin (Standard Antibiotic)ResistantResistantResistant

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Experimental Protocols

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin in vitro.

Methodology:

  • Tubulin protein is purified from bovine brain.

  • The assay is performed in a temperature-controlled spectrophotometer.

  • A reaction mixture containing tubulin in a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA, and GTP) is prepared.

  • The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture. A vehicle control (DMSO) and a positive control (e.g., CA-4) are also included.

  • The polymerization of tubulin is initiated by raising the temperature to 37°C.

  • The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.

  • The inhibitory effect of the compound is calculated by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.[1]

Wnt Signaling Pathway Inhibition Assay (DVL1-PDZ Domain Binding)

This assay is designed to identify inhibitors of the interaction between the DVL1-PDZ domain and a peptide derived from the Frizzled receptor.

Methodology:

  • A fluorescence polarization-based assay is used.

  • A fluorescently labeled peptide corresponding to the C-terminal of the Frizzled receptor is synthesized.

  • The purified PDZ domain of DVL1 is incubated with the fluorescent peptide.

  • The test compound is added to the mixture at various concentrations.

  • The fluorescence polarization is measured. A decrease in polarization indicates that the compound is displacing the fluorescent peptide from the DVL1-PDZ domain.

  • EC₅₀ values are calculated from the dose-response curves.[2]

Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against a specific bacterium is determined using the broth microdilution method.

Methodology:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.[4]

Visualizations

anticancer_mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_wnt Wnt Pathway Inhibition Analogs Analogs Tubulin Dimers Tubulin Dimers Analogs->Tubulin Dimers Inhibits polymerization Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Disruption Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Analog (RS4690) Analog (RS4690) DVL1 DVL1 Analog (RS4690)->DVL1 Inhibits binding to Frizzled Frizzled Receptor Frizzled Receptor DVL1->Frizzled Receptor Binds to Wnt Pathway Activation Wnt Pathway Activation Frizzled Receptor->Wnt Pathway Activation Initiates Cancer Cell Proliferation Cancer Cell Proliferation Wnt Pathway Activation->Cancer Cell Proliferation Promotes

Caption: Potential anticancer mechanisms of action for structural analogs.

experimental_workflow_mic Serial Dilution Prepare serial dilutions of analog Inoculation Inoculate with bacterial suspension Serial Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for visible growth Incubation->Observation MIC Determination Determine Minimum Inhibitory Concentration Observation->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Assessing the Novelty of 3-chloro-N-pyridin-4-ylpropanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.[1] This guide provides a comparative assessment of the potential novelty of 3-chloro-N-pyridin-4-ylpropanamide derivatives, a chemical class with the potential to yield novel kinase inhibitors and anticancer agents. By examining the structure-activity relationships (SAR) of analogous compounds and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to explore this promising chemical space.

Introduction to N-Arylpropanamide Scaffolds in Drug Discovery

The N-arylpropanamide moiety is a versatile pharmacophore found in a variety of biologically active compounds. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it a suitable scaffold for targeting enzyme active sites, particularly those of kinases. The addition of a pyridine ring introduces a basic nitrogen atom that can participate in further interactions and improve the physicochemical properties of the molecule, such as aqueous solubility.[1] The chloro-substituent on the propanamide chain can influence the compound's reactivity and binding affinity.

Derivatives of the closely related N-phenyl-N-(piperidin-2-yl)propionamide have been investigated as opioid receptor ligands, demonstrating the adaptability of this core structure.[2][3] Furthermore, various pyridine derivatives have been synthesized and evaluated for their antiproliferative activities, with some exhibiting potent effects against cancer cell lines.[1][4]

Comparative Analysis of Related Kinase Inhibitors

While specific data on this compound derivatives is limited in the public domain, we can infer their potential by comparing them to structurally similar kinase inhibitors.

Table 1: Biological Activity of Selected Pyridine and Propanamide-Containing Kinase Inhibitors

Compound/Derivative ClassTarget Kinase(s)Reported IC50 ValuesKey Structural FeaturesReference
Pyridin-3-yl pyrimidinesBcr-AblPotent inhibitory activity (specific IC50 values not detailed in abstract)Aniline with halogen substituents[5]
(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-oneEGFR (mutant)Potent inhibition of EGFR primary and drug-resistant mutantsCovalent bond with Cys797[6]
N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)Met kinase superfamilyPotent and selective3-chloropyridin-4-yloxy moiety[7]
FPMINT AnaloguesENT1, ENT2IC50 values ranging from 0.57 µM to 104.92 µMN-naphthalene and fluorophenyl moieties[8]

Based on the data from related compounds, it is plausible that this compound derivatives could exhibit inhibitory activity against various kinases. The presence of the chloro- and pyridinyl- moieties are features found in known active compounds. The novelty of this specific scaffold would lie in the unique combination of these features and the potential for substitution on the pyridine ring to fine-tune selectivity and potency.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining antiproliferative activity and kinase inhibition.

Antiproliferative Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well microplate at a desired density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Aspirate the culture medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol for Suspension Cells:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for adherent cells.

  • MTT Addition: Add 50 µL of MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.

  • Solubilization: Carefully remove the supernatant and add solubilization solvent to dissolve the formazan.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[12] A general protocol for an in vitro kinase assay is as follows:[13]

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (peptide or protein), ATP, and MgCl2.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

  • Initiation of Reaction: Add the kinase/substrate/ATP mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the phosphorylation of the substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate, often in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen format.[14][15] Commercial kits like ADP-Glo™ can also be used to measure ADP production, which is directly proportional to kinase activity.[16]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing Pathways and Workflows

To further aid in the conceptualization of the drug discovery process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives mtt Antiproliferative Screening (MTT Assay) synthesis->mtt Test Compounds kinase Kinase Inhibition Screening synthesis->kinase Test Compounds sar Structure-Activity Relationship (SAR) Analysis mtt->sar kinase->sar lead_opt Lead Optimization sar->lead_opt

General workflow for the discovery of novel anticancer agents.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Hypothetical signaling pathway targeted by kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a potentially fruitful area for the discovery of novel kinase inhibitors and anticancer agents. Based on the analysis of structurally related compounds, derivatives from this series are likely to exhibit biological activity. The novelty of these compounds will be determined by their specific substitution patterns, which can be systematically explored to optimize potency and selectivity against various kinase targets.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substituents on the pyridine ring. Subsequent screening using the detailed protocols for antiproliferative and kinase inhibition assays will be crucial to identify lead compounds. Further optimization of these leads, guided by structure-activity relationship studies, could ultimately lead to the development of novel and effective therapeutic agents. The provided experimental workflows and hypothetical signaling pathway diagrams offer a roadmap for researchers embarking on this endeavor.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 3-chloro-N-pyridin-4-ylpropanamide. While spectroscopic methods offer valuable insights into connectivity and molecular formula, single-crystal X-ray diffraction provides unparalleled, atom-level detail of the molecule's solid-state conformation.

While published crystal structure data for this compound is not currently available, this guide utilizes crystallographic data from a closely related molecule, 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, to illustrate the power of this technique. This data is presented alongside predicted spectroscopic data for this compound to offer a comprehensive comparison.

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the type of structural information that can be obtained from each analytical method.

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction - Unambiguous 3D molecular structure in the solid state.[1] - Precise bond lengths, bond angles, and torsion angles. - Crystal packing and intermolecular interactions (e.g., hydrogen bonding).[1] - Absolute configuration of chiral centers.[1]
¹H NMR Spectroscopy - Number of chemically distinct protons.[2][3] - Chemical environment of each proton (chemical shift).[4] - Relative number of protons in each environment (integration).[4] - Connectivity of adjacent protons (spin-spin splitting).[3][4]
¹³C NMR Spectroscopy - Number of chemically distinct carbon atoms.[5] - Chemical environment of each carbon atom (chemical shift), indicating functional groups.[5] - Hybridization state of carbon atoms.[5]
Mass Spectrometry - Molecular weight of the compound.[6][7] - Molecular formula (with high-resolution MS).[6] - Fragmentation patterns, which can provide information about the molecule's substructures.[7][8]

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the typical steps for determining the crystal structure of a small molecule.

  • Crystal Growth: High-quality single crystals of the compound are grown. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • ¹H NMR Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired similarly to the ¹H NMR spectrum, but typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single peaks for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Single-Crystal X-ray Crystallography

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Determination a Synthesized Compound b Grow Single Crystals a->b c Select Suitable Crystal b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Data e->f g Solve Phase Problem f->g h Build Atomic Model g->h i Refine Structure h->i j Final Crystal Structure i->j

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

Safety Operating Guide

Proper Disposal of 3-chloro-N-pyridin-4-ylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-chloro-N-pyridin-4-ylpropanamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this halogenated pyridine derivative.

The following guidelines are based on established protocols for the disposal of halogenated organic compounds and pyridine-containing substances. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach integrating data from analogous compounds is warranted.

Quantitative Data Summary

For safe and compliant disposal, it is crucial to handle this compound as a hazardous waste. The following table summarizes key handling and disposal parameters based on regulations for similar chemical classes.

ParameterGuidelineCitation
Waste Classification Hazardous Waste: Halogenated Organic Compound[1][2]
Container Type Labeled, sealed, and compatible container (e.g., high-density polyethylene)[1][3][4]
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and full chemical name: "this compound"[1][4]
Segregation Must be segregated from non-halogenated organic waste, acids, bases, and strong oxidizing agents.[1][2]
Spill Cleanup Use inert absorbent material (e.g., sand, vermiculite), place in a sealed container for disposal.[3][5]
Disposal Method Via an approved and licensed hazardous waste disposal facility. Do not discharge to drains or municipal trash.[3][6][7]

Experimental Protocol for Disposal

This step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
  • Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.[3][8]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[2][4]
  • Ensure the container is made of a compatible material, such as high-density polyethylene or glass, and has a secure, tight-fitting lid.[1][3]
  • Under no circumstances should this compound or its waste be mixed with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.[1][9]

3. Container Labeling:

  • Label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."
  • Clearly list all contents, including the full chemical name "this compound" and any solvents used. Do not use abbreviations.[4]
  • Maintain a log of the approximate quantities of each chemical added to the container.

4. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[1][5]
  • Ensure the storage area is away from sources of ignition and incompatible materials.[5]
  • The container should be kept closed at all times except when actively adding waste.[1][4]

5. Disposal Request and Pickup:

  • Once the container is nearly full (approximately 75% capacity), or on a regular schedule, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
  • Follow your institution's specific procedures for requesting a waste pickup.

6. Spill and Emergency Procedures:

  • In the event of a small spill, contain it with an inert absorbent material such as sand, vermiculite, or a spill pillow.[3][5]
  • Carefully collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.[3]
  • For larger spills, evacuate the area and follow your institution's emergency response plan.[1]
  • If skin contact occurs, wash the affected area immediately with soap and water.[5][6] If eye contact occurs, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood waste_stream 3. Identify Waste Stream: Halogenated Organic fume_hood->waste_stream spill Spill Occurs fume_hood->spill halogenated_container 4. Select Labeled 'Halogenated Organic Waste' Container waste_stream->halogenated_container Yes label_container 5. Add Waste and Update Contents Log halogenated_container->label_container seal_container 6. Securely Seal Container After Each Addition label_container->seal_container storage 7. Store in Designated Satellite Accumulation Area seal_container->storage full 8. Container Full? storage->full full->storage No ehs_pickup 9. Arrange for Disposal via EHS/Contractor full->ehs_pickup Yes cleanup Follow Spill Cleanup Protocol: Absorb, Collect, Dispose spill->cleanup Yes cleanup->halogenated_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-chloro-N-pyridin-4-ylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-chloro-N-pyridin-4-ylpropanamide. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds, which include potential skin and eye irritation.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety Goggles with side shields or Face ShieldTo protect against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart.
Body Laboratory CoatA fully-buttoned lab coat provides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or fume hoodAvoid breathing dust or vapors. If ventilation is inadequate, a respirator may be necessary after proper fit testing and training.

Operational Plan: Safe Handling Workflow

Proper handling procedures are essential to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow Diagram

Experimental Protocols

General Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to mitigate environmental impact.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[2][3]

  • Segregation: Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[4][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Halogenated organic compounds are typically disposed of via incineration at a licensed facility.[2][5] Under no circumstances should this chemical be disposed of down the drain.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.